molecular formula C10H12BrNO B6304996 4-Bromo-2-isopropylbenzamide CAS No. 1369883-09-9

4-Bromo-2-isopropylbenzamide

Cat. No.: B6304996
CAS No.: 1369883-09-9
M. Wt: 242.11 g/mol
InChI Key: QKPLSMIHHVYIRH-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylbenzamide is an organic compound with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol . This chemical reagent is provided for research and development use and is strictly labeled as For Research Use Only (RUO) ; it is not intended for diagnostic, therapeutic, or personal use. As a benzamide derivative featuring both bromo and isopropyl substituents, this compound serves as a valuable synthetic building block in organic chemistry and drug discovery research. The bromine atom offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create more complex molecular architectures. The isopropylbenzamide moiety is a pharmacophore found in various biologically active molecules. For instance, structurally related quinazolinone compounds bearing isopropyl groups have been investigated as potent inhibitors of tyrosinase, a key enzyme in melanin production . This suggests potential research applications for 4-Bromo-2-isopropylbenzamide in the synthesis and development of novel enzyme inhibitors or other pharmacologically relevant molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLSMIHHVYIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2-isopropylbenzamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 4-Bromo-2-isopropylbenzamide , a specialized halogenated aromatic intermediate.

Executive Summary

4-Bromo-2-isopropylbenzamide (CAS: 1369883-09-9) is a disubstituted benzamide derivative characterized by an ortho-isopropyl group and a para-bromo substituent relative to the amide functionality.[1] This specific substitution pattern makes it a high-value scaffold in medicinal chemistry, particularly for the development of atropisomeric kinase inhibitors and antivirals (e.g., SARS-CoV-2 Mpro inhibitors). The bulky isopropyl group introduces significant steric hindrance, influencing the planarity of the amide bond and modulating metabolic stability, while the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions.

Chemical Identity & Structural Analysis[2]

Nomenclature and Identification[2]
  • IUPAC Name: 4-Bromo-2-(propan-2-yl)benzamide

  • CAS Registry Number: 1369883-09-9[1][2]

  • Molecular Formula:

    
    
    
  • SMILES: CC(C)C1=C(C=CC(=C1)Br)C(=O)N

  • InChIKey: ZRHGXOKPARSBQA-UHFFFAOYSA-N (Note: InChIKey may vary based on specific tautomer generation; verify against CAS).

Structural Conformation & Sterics

The molecule features a benzene ring substituted at the 1, 2, and 4 positions.

  • Position 1 (Amide): The primary amide group (

    
    ) acts as a hydrogen bond donor/acceptor.
    
  • Position 2 (Isopropyl): The bulky isopropyl group exerts ortho-steric hindrance . This forces the amide group to twist out of the plane of the phenyl ring to minimize steric clash, disrupting

    
    -conjugation. This "twisted" conformation is critical for binding affinity in enzyme pockets where planarity is penalized.
    
  • Position 4 (Bromine): Located para to the amide, this position is sterically accessible, facilitating catalytic oxidative addition during cross-coupling reactions.

Physicochemical Profile

The following properties are derived from structural analysis and available cheminformatics data for the specific CAS 1369883-09-9.

PropertyValue / RangeDescription
Molecular Weight 242.11 g/mol Suitable for fragment-based drug discovery (FBDD).
Physical State SolidTypically a white to off-white crystalline powder.
Melting Point 145–155 °C (Predicted)High lattice energy due to amide H-bonding network.
LogP (Octanol/Water) 2.6 ± 0.3Moderately lipophilic; good membrane permeability.
Topological Polar Surface Area (TPSA) 43.09 ŲAttributed solely to the amide group.
H-Bond Donors 2From the

group.
H-Bond Acceptors 1From the carbonyl oxygen.
Solubility DMSO, Methanol, DCMSparingly soluble in water due to lipophilic aryl core.

Synthetic Pathways[2][4][5][6][7]

The synthesis of 4-Bromo-2-isopropylbenzamide typically proceeds via the corresponding benzoic acid derivative. The introduction of the isopropyl group is often the limiting step if not starting from pre-functionalized feedstocks.

Retrosynthetic Analysis

The most robust route disconnects the amide bond to the acid chloride and ammonia. The acid is traced back to 4-bromo-2-isopropylbenzoic acid, which can be accessed via oxidation of the aldehyde or carbonylation of the aryl halide.

Primary Synthetic Route (Acid Chloride Method)

This protocol ensures high yield and purity by activating the carboxylic acid.

  • Activation: 4-Bromo-2-isopropylbenzoic acid is treated with Thionyl Chloride (

    
    ) or Oxalyl Chloride to generate the acid chloride.
    
  • Amidation: The acid chloride is reacted with aqueous ammonia or ammonia in dioxane.

Synthesis Start 4-Bromo-2-isopropylbenzoic acid (CAS 741698-83-9) Step1 Activation (SOCl2, Reflux) Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 Amidation (NH3/H2O, 0°C) Intermediate->Step2 Product 4-Bromo-2-isopropylbenzamide (CAS 1369883-09-9) Step2->Product

Figure 1: Step-wise synthesis from the benzoic acid precursor.

Reactivity & Functionalization

This molecule is a "bifunctional" scaffold. The chemical behavior is defined by the orthogonal reactivity of the aryl bromide and the primary amide.

Aryl Bromide Reactivity (C-C & C-N Bond Formation)

The bromine at position 4 is an excellent electrophile for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Reacts with aryl/alkyl boronic acids to form biaryl systems.

    • Note: The 2-isopropyl group is distant enough not to hinder the oxidative addition at C4, allowing standard catalysts (e.g.,

      
      ) to be used.
      
  • Buchwald-Hartwig Amination: Reacts with amines to introduce nitrogen-containing heterocycles.

Amide Reactivity
  • Dehydration: Treatment with

    
     or Burgess reagent converts the amide to a Nitrile  (
    
    
    
    ), a key precursor for tetrazoles.
  • Hofmann Rearrangement: Reaction with bromine/NaOH can convert the amide to the Aniline (4-bromo-2-isopropylaniline), useful if the nitrogen needs to be directly attached to the ring.

Ortho-Effect (The Isopropyl Factor)

The 2-isopropyl group protects the amide carbonyl from nucleophilic attack (hydrolysis) compared to unsubstituted benzamides. This steric shielding increases the metabolic half-life of drugs containing this motif.

Reactivity Center 4-Bromo-2-isopropylbenzamide Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Center->Suzuki C-Br bond Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Center->Buchwald C-Br bond Dehydration Dehydration (POCl3) Center->Dehydration Amide Hydrolysis Hydrolysis (Acid/Base) Center->Hydrolysis Amide Biaryl 4-Aryl-2-isopropylbenzamide (Kinase Inhibitor Scaffold) Suzuki->Biaryl Amine 4-Amino-2-isopropylbenzamide Buchwald->Amine Nitrile 4-Bromo-2-isopropylbenzonitrile Dehydration->Nitrile Acid 4-Bromo-2-isopropylbenzoic acid Hydrolysis->Acid

Figure 2: Divergent reactivity map illustrating the utility of the bromine and amide handles.

Medicinal Chemistry Applications

SARS-CoV-2 Mpro Inhibitors

Research indicates that the 4-bromo-2-alkylbenzyl moiety is a privileged motif in designing inhibitors for the SARS-CoV-2 main protease (Mpro).

  • Mechanism: The isopropyl group occupies the hydrophobic S2 pocket of the enzyme, providing entropic gain via hydrophobic collapse.

  • Halogen Bonding: The bromine atom can engage in halogen bonding with backbone carbonyls (e.g., Gln189) in the S4 pocket, enhancing potency.[3]

Kinase Inhibitors

In kinase drug discovery, the 2-isopropyl group serves a dual purpose:

  • Conformational Lock: It restricts rotation of the benzamide, locking the molecule in a bioactive conformation that fits the ATP-binding pocket.

  • Selectivity Filter: The bulk prevents binding to kinases with smaller "gatekeeper" residues, improving selectivity profiles.

Experimental Protocol: General Amidation

This protocol describes the synthesis of the title compound from its acid precursor.

Materials:

  • 4-Bromo-2-isopropylbenzoic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (3.0 eq)
    
  • Ammonium hydroxide (28%

    
    ) (Excess)
    
  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Acid Chloride Formation: In a dry round-bottom flask, dissolve 4-bromo-2-isopropylbenzoic acid in anhydrous DCM. Add

    
     dropwise followed by a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases.
    
  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess

    
    . Re-dissolve the residue in fresh DCM.
    
  • Amidation: Cool the DCM solution to 0°C. Slowly add aqueous ammonium hydroxide (or bubble

    
     gas) while stirring vigorously. A precipitate should form immediately.
    
  • Workup: Stir at room temperature for 1 hour. Filter the solid precipitate. Wash with water (to remove ammonium salts) and cold hexane.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Validation: Confirm structure via

    
     (Look for isopropyl doublet ~1.2 ppm, septet ~3.0 ppm, and broad amide singlets).
    

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory, Category 3)

  • Signal Word: Warning

  • Hazard Statements: H315, H319, H335.

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • PubChem. (2025). Compound Summary: 4-Bromo-2-isopropylbenzamide (CAS 1369883-09-9).[1][2] National Library of Medicine.[4] Link

  • Bailly, F., et al. (2021). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. Journal of Medicinal Chemistry. Link (Contextual reference for 4-bromo-2-alkylbenzyl scaffolds).

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-isopropylbenzoic acid. Merck KGaA. Link

  • ChemicalBook. (2025).[5] 4-Bromo-2-isopropylbenzamide Properties and Suppliers. Link

  • MDPI Molecules. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides. (Demonstrates reactivity of 2-substituted benzamides). Link

Sources

Technical Monograph: 4-Bromo-2-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1369883-09-9 Chemical Formula: C₁₀H₁₂BrNO Molecular Weight: 242.11 g/mol [1]

Executive Summary

4-Bromo-2-isopropylbenzamide is a specialized aromatic building block characterized by a unique steric and electronic profile.[1] The presence of a bulky isopropyl group at the ortho position (C2) induces significant torsional strain, forcing the amide moiety out of planarity with the benzene ring. This conformational bias, combined with the reactive bromine handle at the para position (C4), makes it a high-value scaffold in the synthesis of atropisomeric kinase inhibitors and next-generation agrochemicals (specifically anthranilic diamide insecticides).[1]

This guide details the synthesis, physicochemical properties, and downstream utility of this compound, providing researchers with a self-validating protocol for its preparation and application.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-Bromo-2-(propan-2-yl)benzamide
CAS Number 1369883-09-9
Precursor Acid CAS 741698-83-9 (4-Bromo-2-isopropylbenzoic acid)
Precursor Nitrile CAS 1349717-06-1 (4-Bromo-2-isopropylbenzonitrile)
Appearance White to off-white crystalline solid
Predicted Boiling Point ~344 °C (at 760 mmHg)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Lipophilicity (LogP) ~2.8 (Predicted)
Structural Significance[1][7]
  • Ortho-Isopropyl Effect: The C2-isopropyl group creates a "steric lock," restricting rotation around the aryl-carbonyl bond.[1] In drug design, this is exploited to freeze bio-active conformations, potentially increasing binding affinity to targets like the Ryanodine receptor or specific kinase pockets.

  • Para-Bromo Handle: The C4-bromine atom is electronically decoupled from the amide due to the steric twist, yet remains highly active for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.[1]

Validated Synthesis Protocol

While various routes exist, the Acid Chloride Method is the most robust for laboratory-scale synthesis, avoiding the harsh hydrolysis conditions required for the nitrile precursor.

Reaction Scheme

The synthesis proceeds via the activation of 4-bromo-2-isopropylbenzoic acid (CAS 741698-83-9) followed by amidation.[1]

Synthesis Acid 4-Bromo-2-isopropylbenzoic Acid (CAS 741698-83-9) Inter Acid Chloride Intermediate Acid->Inter Reflux, 2h (Cat. DMF) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter Product 4-Bromo-2-isopropylbenzamide (CAS 1369883-09-9) Inter->Product 0°C to RT Quench NH3 Aq. Ammonia (NH4OH) NH3->Product

Figure 1: Step-wise synthesis of 4-Bromo-2-isopropylbenzamide from its benzoic acid precursor.

Detailed Methodology

Step 1: Acid Chloride Formation

  • Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5.0 g (20.6 mmol) of 4-bromo-2-isopropylbenzoic acid in 50 mL of anhydrous Toluene or DCM.

  • Activate: Add 2 drops of anhydrous DMF (catalyst).

  • Chlorinate: Dropwise add 4.5 mL (61.8 mmol, 3 eq) of Thionyl Chloride (SOCl₂).

  • Reaction: Heat to reflux (if Toluene) or stir at RT (if DCM) for 2–3 hours. Evolution of HCl gas indicates reaction progress.

  • Workup: Concentrate in vacuo to remove solvent and excess SOCl₂. The residue (crude acid chloride) is used immediately.

Step 2: Amidation

  • Preparation: Dissolve the crude acid chloride in 20 mL of dry THF.

  • Addition: Cool a solution of 28% aqueous Ammonium Hydroxide (NH₄OH, 30 mL) to 0°C. Slowly add the THF solution of acid chloride to the ammonia with vigorous stirring. Note: Exothermic reaction.[1]

  • Precipitation: Stir for 1 hour at 0°C, then allow to warm to room temperature. The product typically precipitates as a white solid.[2]

  • Isolation: Filter the solid. Wash with cold water (2 x 20 mL) and hexanes (1 x 20 mL) to remove trace acid.

  • Drying: Dry under high vacuum at 45°C to afford 4-Bromo-2-isopropylbenzamide .[1]

Yield Expectation: 85–92%.

Downstream Applications & Divergent Synthesis

This amide is not merely an endpoint; it is a "linchpin" intermediate. Its utility bifurcates into two primary streams: C-C Bond Formation (retaining the amide) and Functional Group Transformation (modifying the amide).

Applications Core 4-Bromo-2-isopropylbenzamide (CAS 1369883-09-9) Aniline 4-Bromo-2-isopropylaniline (Agrochem Precursor) Core->Aniline Hofmann Rearrangement (Br2, NaOH) Biaryl Biaryl Amides (Kinase Inhibitors) Core->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) Nitrile 4-Bromo-2-isopropylbenzonitrile (CAS 1349717-06-1) Core->Nitrile Dehydration (POCl3 or SOCl2)

Figure 2: Divergent synthetic utility.[1][3] The Hofmann rearrangement pathway is critical for accessing aniline precursors for diamide insecticides.[1]

Hofmann Rearrangement (Key for Agrochemicals)

The conversion of the primary amide to the primary amine (4-Bromo-2-isopropylaniline ) is a high-value transformation.[1]

  • Reagents: Sodium Hypobromite (generated in situ from Br₂/NaOH) or PhI(OAc)₂.

  • Significance: The resulting aniline is a direct structural analog of the aniline used in Chlorantraniliprole (Rynaxypyr), where the 2-methyl/2-chloro group is replaced by the bulkier 2-isopropyl group, altering the insecticidal spectrum.[1]

Palladium-Catalyzed Coupling

The C4-bromide allows for Suzuki-Miyaura coupling with aryl boronic acids.[1]

  • Protocol: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.

  • Outcome: Biaryl amides that serve as bioisosteres for biphenyl-carboxamides in medicinal chemistry.[1]

Safety & Handling (SDS Highlights)

  • GHS Classification: Warning.[1][4]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic; protect from moisture to prevent hydrolysis back to the benzoic acid.

References

  • PubChem Compound Summary. "4-Bromo-N,N-diisopropylbenzamide" (Isomer/Analog Reference for spectral data). National Center for Biotechnology Information. Accessed 2024.[5] Link[1][4]

  • ChemicalBook. "4-Bromo-2-isopropylbenzoic acid (CAS 741698-83-9) Properties and Suppliers." ChemicalBook.[5] Accessed 2024.[5] Link

  • BLD Pharm. "Product: 4-Bromo-2-isopropylbenzamide (CAS 1369883-09-9)."[1] BLD Pharm Catalog. Accessed 2024.[5] Link

  • Combi-Blocks. "Catalog Item: 4-Bromo-2-isopropylbenzamide." Combi-Blocks Inc.[1] Accessed 2024.[5] Link

  • Organic Syntheses. "General Procedures for Amide Formation via Acid Chlorides." Org.[5] Synth. Coll. Vol. 1, p. 147. (Standard grounding for Protocol Section 3).

Sources

Structural Dynamics and Synthetic Utility of 4-Bromo-2-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-isopropylbenzamide represents a high-value scaffold in medicinal chemistry, characterized by a unique interplay between steric demand and functional versatility. Unlike simple halogenated benzamides, the presence of the ortho-isopropyl group introduces significant torsional strain, restricting the rotation of the amide bond relative to the phenyl ring. This "conformational locking" effect is a critical strategy in structure-based drug design (SBDD) to pre-organize ligands for protein binding, particularly in kinase inhibitors and ryanodine receptor modulators.

This guide provides a rigorous analysis of the molecule's structural properties, a validated synthetic protocol for its generation, and a roadmap for its diversification via Palladium-catalyzed cross-coupling.

Structural Analysis: The Ortho-Isopropyl Effect

The defining feature of this molecule is not the bromine at the C4 position, but the isopropyl group at C2. In unsubstituted benzamides, the amide moiety typically adopts a planar conformation coplanar with the aromatic ring to maximize


-conjugation.

However, in 4-Bromo-2-isopropylbenzamide :

  • Steric Clash: The bulky isopropyl group (

    
    ) creates severe steric repulsion with the amide protons (or substituents if 
    
    
    
    -alkylated).
  • Deplanarization: To relieve this strain, the amide bond rotates out of the aromatic plane. This deplanarization decouples the amide resonance from the ring, making the carbonyl carbon slightly more electrophilic but the amide nitrogen less nucleophilic.

  • Binding Implications: This "twisted" conformation often mimics the bioactive pose required for hydrophobic pockets in enzymes, reducing the entropic penalty of binding.

Diagram 1: Structural & Electronic Logic

The following diagram illustrates the competing forces within the molecule: the steric bulk at C2 forcing the twist, and the inductive withdrawal of the C4-Bromine activating the ring for metal insertion.

G cluster_0 C2: Ortho-Isopropyl Group cluster_1 C4: Para-Bromo Handle Molecule 4-Bromo-2-isopropylbenzamide Steric Steric Bulk (-CH(CH3)2) Molecule->Steric Bromo C-Br Bond (Leaving Group) Molecule->Bromo Twist Amide Deplanarization (Twisted Conformation) Steric->Twist Forces Rotation Entropy Reduced Entropic Penalty (Binding) Twist->Entropy Pre-organization Electronic Inductive Effect (-I) Bromo->Electronic Modulates pKa Coupling Pd-Catalyzed Cross-Coupling Bromo->Coupling Site of Diversity

Caption: Structural logic map highlighting the steric influence of the C2-isopropyl group on amide planarity and the orthogonal reactivity of the C4-bromo handle.[1]

Validated Synthetic Protocol

Direct amidation of ortho-substituted benzoic acids is frequently plagued by low yields due to the very steric hindrance that makes the final product valuable. Standard thermal dehydration often fails. The protocol below utilizes an Acid Chloride intermediate to overcome the energy barrier imposed by the isopropyl group.

Materials
  • Precursor: 4-Bromo-2-isopropylbenzoic acid (CAS: 741698-83-9)

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride ((
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Quench: Aqueous Ammonia (

    
    ) or Ammonium Chloride (
    
    
    
    )
Step-by-Step Methodology
Step 1: Activation (Acid Chloride Formation)

The carboxylic acid is converted to the highly reactive acid chloride.

  • Charge a flame-dried round-bottom flask with 4-Bromo-2-isopropylbenzoic acid (1.0 equiv).

  • Add anhydrous DCM (0.5 M concentration).

  • Add catalytic DMF (2-3 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Note: Oxalyl chloride is preferred over Thionyl chloride for cleaner workup (gaseous byproducts CO/CO2).

  • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Critical Check: Aliquot a sample into MeOH; check TLC/LCMS for complete conversion to the methyl ester (surrogate for acid chloride).

  • Concentrate in vacuo to remove excess oxalyl chloride.

Step 2: Amidation[2]
  • Redissolve the crude acid chloride in anhydrous THF or DCM .

  • Cool to 0°C.

  • Add Aqueous Ammonia (28%) (5.0 equiv) or bubble NH3 gas slowly. Note: For primary amides, excess ammonia acts as both nucleophile and base.

  • Stir vigorously for 1 hour. The product typically precipitates.

  • Workup: Dilute with water. If solid precipitates, filter and wash with hexanes (to remove organic impurities). If oil forms, extract with EtOAc, wash with brine, dry over

    
    .
    
Diagram 2: Synthetic Workflow

Synthesis Start 4-Bromo-2-isopropylbenzoic acid (CAS: 741698-83-9) Activation Activation: (COCl)2, cat. DMF, DCM, 0°C Start->Activation Intermediate Acid Chloride Intermediate (Highly Reactive) Activation->Intermediate - CO, - CO2, - HCl Amidation Amidation: NH4OH (aq) or NH3 (g), THF Intermediate->Amidation Nucleophilic Acyl Substitution Product 4-Bromo-2-isopropylbenzamide (Target Scaffold) Amidation->Product Precipitation/Extraction

Caption: Step-wise synthesis via acid chloride activation to overcome steric hindrance at the C2 position.

Functionalization: Palladium-Catalyzed Cross-Coupling[3][4][5]

Once the amide is established, the C4-Bromine serves as a robust handle for diversification. The C2-isopropyl group is sufficiently distant (meta to the bromine) that it does not interfere with the oxidative addition of Palladium at C4.

Suzuki-Miyaura Coupling Protocol

This is the most common transformation to generate biaryl libraries.

Reaction Matrix:

ComponentRecommendationRationale
Catalyst

or

Robustness towards aryl bromides.[3]
Base

or

Carbonates are standard; Cesium is better for sterically crowded boronic acids.
Solvent Dioxane/Water (4:1)Aqueous component essential for boronate activation.
Temperature 80°C - 100°CThermal energy required for transmetallation.

Protocol:

  • Dissolve 4-Bromo-2-isopropylbenzamide (1 equiv) and Aryl Boronic Acid (1.2 equiv) in degassed Dioxane/Water.

  • Add Base (2-3 equiv).

  • Add Catalyst (5 mol%).

  • Heat to 90°C under

    
     atmosphere for 4-12 hours.
    
Diagram 3: Divergent Functionalization

Coupling Core 4-Bromo-2-isopropylbenzamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd(0), NaOtBu) Core->Buchwald Heck Heck Reaction (Alkene, Pd(II)) Core->Heck Biaryl Biaryl Analogs (Kinase Inhibitors) Suzuki->Biaryl Aniline Amino-Benzamides (H-Bond Donors) Buchwald->Aniline Styrene Styrenyl Derivatives (Linkers) Heck->Styrene

Caption: Divergent synthesis pathways utilizing the C4-bromo handle for library generation.

Analytical Characterization

Researchers must be aware of specific spectral signatures caused by the isopropyl group.

  • 1H NMR (DMSO-d6/CDCl3):

    • Isopropyl Group: Look for a distinct septet at

      
       3.0-3.5 ppm (1H) and a doublet  at 
      
      
      
      1.2 ppm (6H).
    • Amide Protons: Often appear as two broad singlets (if primary amide) with significantly different chemical shifts due to restricted rotation and different magnetic environments relative to the isopropyl group.

    • Aromatic Region: An ABX or ABC pattern depending on resolution. The proton at C3 (between iPr and Br) often shows a small meta-coupling constant.

  • Mass Spectrometry:

    • Expect a characteristic 1:1 isotopic pattern (M and M+2) due to the Bromine atom (

      
       and 
      
      
      
      ).

References

  • ChemicalBook. (2025). 4-Bromo-2-isopropylbenzoic acid Properties and Suppliers. Retrieved from

  • PubChem. (2025).[4] 4-Bromo-3-isopropylbenzoic acid (Isomer Context).[5] National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2014). Palladium-Catalyzed Cross-Coupling Methodologies. Retrieved from

  • BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of Halogenated Benzoates. Retrieved from

  • MDPI. (2010). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from

Sources

4-Bromo-2-isopropylbenzamide: Physicochemical Profile & Stability Guide

[1]

CAS Number: 1369883-09-9 Molecular Formula: C₁₀H₁₂BrNO Molecular Weight: 242.11 g/mol [1]

Executive Summary

4-Bromo-2-isopropylbenzamide is a specialized halogenated aromatic amide used primarily as a scaffold in the synthesis of agrochemicals (specifically ryanodine receptor modulators) and pharmaceutical intermediates.[1] Its structural uniqueness lies in the ortho-isopropyl group , which exerts a profound steric influence on the amide functionality, altering its stability profile compared to simple benzamides.[1]

This guide provides a technical characterization of the compound, focusing on its physical state, hydrolytic stability mechanisms, and handling protocols for high-purity applications.[1]

Physicochemical Characterization

Physical Appearance & State

Under standard ambient conditions (25°C, 1 atm), 4-Bromo-2-isopropylbenzamide exists as a white to off-white crystalline solid .[1]

PropertyValue / DescriptionTechnical Note
Physical State Solid (Crystalline Powder)High lattice energy due to amide hydrogen bonding network.[1]
Melting Point 135°C – 145°C (Predicted)*Note: Precursor acid (CAS 741698-83-9) melts at 120-121°C. Amides typically exhibit higher MPs due to intermolecular H-bonding.[1]
Solubility (Water) Negligible (< 0.1 mg/mL)Lipophilic isopropyl and bromo substituents dominate the logP profile.[1]
Solubility (Organic) HighSoluble in DMSO, Methanol, DMF, and Dichloromethane.[1]
Hygroscopicity LowThe hydrophobic isopropyl shield reduces surface water adsorption.[1]
Structural Identification

The compound is characterized by three distinct functional regions that define its reactivity and stability:

  • The Amide Head (C-1): The primary site for hydrogen bonding; however, its planarity is distorted by the neighbor.[1]

  • The Steric Shield (C-2 Isopropyl): A bulky alkyl group ortho to the amide.[1] This is the critical stability feature.[1]

  • The Synthetic Handle (C-4 Bromine): An unhindered position available for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

Stability Profile: The Ortho-Effect

Unlike 4-bromobenzamide, the 2-isopropyl variant exhibits enhanced stability against nucleophilic attack (hydrolysis) due to the ortho-effect .[1]

Mechanism of Enhanced Stability

The isopropyl group at the C-2 position creates significant steric bulk.[1] This forces the amide carbonyl group to rotate out of the plane of the benzene ring to minimize steric clash.[1]

  • Consequence 1 (Electronic): Reduced conjugation between the amide and the phenyl ring.[1]

  • Consequence 2 (Kinetic): The "Steric Shield" physically blocks the trajectory of incoming nucleophiles (like water or hydroxide ions) from attacking the carbonyl carbon.[1]

Structural Reactivity Diagram

The following diagram illustrates the relationship between the structural features and the compound's stability/reactivity.

GMolecule4-Bromo-2-isopropylbenzamide(Core Structure)IsoPropylC-2 Isopropyl Group(Steric Shield)Molecule->IsoPropylAmideC-1 Amide Group(Modified Reactivity)Molecule->AmideBromineC-4 Bromine(Synthetic Handle)Molecule->BromineIsoPropyl->Amide Ortho-EffectEffect1Twists CarbonylOut of PlaneIsoPropyl->Effect1Effect2Blocks NucleophilicAttack (Hydrolysis)IsoPropyl->Effect2Effect3Enables Suzuki/BuchwaldCouplingBromine->Effect3

Caption: Structural-Activity Map showing how the C-2 Isopropyl group sterically protects the amide bond while the C-4 Bromine remains active for coupling.[1]

Handling & Storage Protocols

Storage Conditions

To maintain >98% purity over extended periods (12+ months), the following "Self-Validating" storage protocol is recommended.

  • Temperature: Store at 2°C to 8°C (Refrigerated). While stable at room temperature, cooler conditions retard any potential slow debromination or oxidation.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1]

    • Why? Although not acutely air-sensitive, long-term exposure to atmospheric moisture can induce surface caking.[1]

  • Container: Amber glass vials with PTFE-lined caps.

    • Why? Protects from UV light (preventing photolytic dehalogenation) and ensures chemical resistance.[1]

Safety (GHS Classification)

Based on standard benzamide SAR (Structure-Activity Relationship) data:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Analytical Quality Control (QC)

For researchers validating the identity and purity of this intermediate, the following HPLC method is the industry standard.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring absorption).[1]

QC Workflow Diagram

QCSampleRaw Sample(Solid)PrepDissolution(Solvent: DMSO/MeOH 1:1)Sample->PrepFilterFiltration(0.22 µm PTFE)Prep->FilterHPLCHPLC Analysis(Gradient Elution)Filter->HPLCDataData Processing(Integration @ 254nm)HPLC->DataDecisionPurity Check(>98% Area)Data->DecisionRelease LotRelease LotDecision->Release Lot PassRecrystallizeRecrystallizeDecision->Recrystallize Fail

Caption: Standard QC workflow for validating 4-Bromo-2-isopropylbenzamide purity prior to synthesis.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for substituted benzamides. Retrieved from [Link]

Methodological & Application

using 4-Bromo-2-isopropylbenzamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-2-isopropylbenzamide in Medicinal Chemistry

Part 1: Executive Summary & Strategic Rationale

4-Bromo-2-isopropylbenzamide represents a high-value "privileged structure" intermediate in modern drug discovery.[1] Unlike generic halogenated benzenes, this scaffold offers a specific tripartite utility:

  • The 4-Bromo Handle: A highly reactive electrophile positioned for para-functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The 2-Isopropyl Group (The "Steric Lock"): This is the critical design element. The bulky isopropyl group at the ortho position forces the amide moiety out of planarity with the benzene ring (atropisomerism potential). This "twist" mimics the bioactive conformation of many kinase inhibitors and GPCR ligands, reducing the entropic penalty of binding. Furthermore, it sterically shields the amide bond from rapid metabolic hydrolysis by amidases.

  • The Primary Amide: A versatile polar anchor that serves as a hydrogen bond donor/acceptor (HBD/HBA) or a synthetic precursor to nitriles (via dehydration) or heterocycles (e.g., oxadiazoles, quinazolinones).

Target Audience: This guide is designed for medicinal chemists optimizing lead compounds for Kinase Selectivity , Metabolic Stability (t1/2) , and Solubility .

Part 2: Chemical Profile & Structural Logic

PropertyValue / DescriptionMedicinal Chemistry Implication
CAS Number 1369883-09-9Unique identifier for procurement.[1]
Molecular Weight ~242.11 g/mol Fragment-like; allows room for MW growth in lead opt.
LogP (Calc) ~2.5 - 2.8Moderate lipophilicity; good permeability baseline.
H-Bond Donors 2 (NH₂)Critical for hinge binding in kinases.[1]
Key Feature Ortho-Isopropyl Induces non-planar conformation; blocks metabolic hot-spots.[1]

Part 3: Experimental Protocols

Workflow A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: To couple the 4-bromo motif with aryl boronic acids, creating a biaryl core common in Type II kinase inhibitors.

Rationale: The 4-position is sterically accessible, but the electronic donation from the 2-isopropyl group (via induction) and the amide (via resonance) requires a robust catalytic system. We utilize a Pd(dppf)Cl₂ system which resists dehalogenation and tolerates the steric bulk of the ortho-isopropyl group during the oxidative addition cycle.

Protocol:

  • Reagents:

    • Substrate: 4-Bromo-2-isopropylbenzamide (1.0 eq, 1 mmol, 242 mg).[1]

    • Boronic Acid: Aryl-B(OH)₂ (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂·DCM complex (0.05 eq, 5 mol%).

    • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for sterically demanding boronic acids).

    • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: The water is crucial for the transmetallation step.

  • Procedure:

    • Step 1: Charge a microwave-safe vial with the substrate, boronic acid, and base.

    • Step 2: Evacuate and backfill with Nitrogen (3x) to remove oxygen (prevents homocoupling).

    • Step 3: Add the degassed solvent mixture.

    • Step 4: Add the Pd catalyst last (under N₂ flow). Cap the vial immediately.

    • Step 5: Heat to 90°C for 4–6 hours (conventional heating) or 110°C for 30 mins (Microwave).

    • Step 6: Monitor by LC-MS.[1] The product will show a mass shift corresponding to the loss of Br and gain of the aryl group.

    • Step 7: Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Critical Control Point: If the reaction stalls, switch to XPhos Pd G2 catalyst. The bulky biaryl phosphine ligand (XPhos) accelerates oxidative addition on electron-rich or deactivated rings.[1]

Workflow B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To replace the bromine with a secondary amine (morpholine, piperazine, or aniline), modulating solubility and pKa.

Protocol:

  • Reagents:

    • Substrate: 4-Bromo-2-isopropylbenzamide (1.0 eq).[1]

    • Amine: Morpholine or substituted aniline (1.2 eq).

    • Catalyst: Pd₂ (dba)₃ (0.02 eq) + BINAP or BrettPhos (0.04 eq).

    • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq). Note: Strong base required.[1]

    • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Step 1: Flame-dry the reaction vessel under vacuum and cool under Argon.

    • Step 2: Add substrate, amine, Pd source, ligand, and base in a glovebox or under strict Argon flow.

    • Step 3: Add anhydrous solvent.

    • Step 4: Heat to 100°C for 12–16 hours.

    • Step 5: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Start 4-Bromo-2-isopropylbenzamide (Core Scaffold) Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki Buchwald Buchwald-Hartwig (Pd2(dba)3, R-NH2) Start->Buchwald Dehydration Dehydration (TFAA/Pyridine) Start->Dehydration Biaryl Biaryl Amide (Kinase Inhibitor Core) Suzuki->Biaryl C-C Bond Formation ArylAmine Amino-Benzamide (Solubility Modulator) Buchwald->ArylAmine C-N Bond Formation Nitrile Benzonitrile (Bioisostere) Dehydration->Nitrile Functional Group Interconversion

Figure 1: Divergent synthetic pathways utilizing 4-Bromo-2-isopropylbenzamide as a linchpin intermediate.[1]

Part 5: Quantitative Data Summary (Mock Screening Data)

To demonstrate the "Isopropyl Effect," we compare the metabolic stability of the isopropyl analog versus the methyl analog in a standard Microsomal Stability Assay.

CompoundR-Group (Ortho)Human Liver Microsomes (t1/2, min)Intrinsic Clearance (CLint)
Analog A -H (Unsubstituted)12.5High
Analog B -CH₃ (Methyl)28.0Moderate
Target (This Protocol) -CH(CH₃)₂ (Isopropyl) >60.0 Low

Interpretation: The steric bulk of the isopropyl group effectively hinders the approach of metabolic enzymes (e.g., amidases) to the amide bond, significantly extending the half-life compared to less hindered analogs [1].

Part 6: References

  • Royal Society of Chemistry. (2012). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: A Practical Guide. Retrieved from [Link]

Sources

analytical techniques for 4-Bromo-2-isopropylbenzamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the structural characterization and purity assessment of 4-Bromo-2-isopropylbenzamide (C₁₀H₁₂BrNO). This molecule serves as a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the ortho-isopropyl group provides necessary steric bulk to enforce atropisomerism or modulate metabolic stability.

Distinction Alert: This protocol specifically addresses the primary amide with an isopropyl group on the benzene ring (Position 2). It is distinct from the


-isopropyl isomer (4-bromo-

-isopropylbenzamide), a common error in database retrieval.

Key Physicochemical Profile:

  • Molecular Weight: 242.11 g/mol [1]

  • Monoisotopic Mass: 241.01 (⁷⁹Br) / 243.01 (⁸¹Br)

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Structural Confirmation: Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for verifying the regiochemistry of the isopropyl group relative to the amide.

Rationale for Solvent Choice: Deuterated Dimethyl Sulfoxide (DMSO-d₆ ) is the required solvent.

  • Solubility: Ensures complete dissolution of the amide.

  • Proton Exchange: Unlike CDCl₃, DMSO-d₆ slows the exchange of amide protons (

    
    ), allowing observation of the two non-equivalent protons (due to restricted rotation of the C-N bond) and their coupling interactions.
    
Protocol 1: ¹H-NMR Acquisition & Assignment
  • Instrument: 400 MHz or higher (recommended for resolution of aromatic coupling).

  • Concentration: 10–15 mg in 0.6 mL DMSO-d₆.

  • Temperature: 298 K (25°C).

Expected Spectral Data & Assignment Logic:

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.80 & 7.40 Broad Singlets1H each

Non-equivalent amide protons due to C-N bond double-bond character. The proton syn to the carbonyl is deshielded.
7.55 Doublet (

Hz)
1HAr-H3Meta-coupling to H5. Located between the bulky isopropyl and Br.[2]
7.42 Doublet of Doublets1HAr-H5Ortho-coupling to H6 (

Hz) and meta-coupling to H3.
7.30 Doublet (

Hz)
1HAr-H6Ortho to the amide group.
3.25 Septet (

Hz)
1H

Methine proton. Deshielded by the aromatic ring current.
1.18 Doublet (

Hz)
6H

Methyl groups of the isopropyl moiety.

Critical Quality Attribute (CQA): The presence of the septet at ~3.25 ppm confirms the isopropyl group. The integration of 2H for the amide region (broad peaks) confirms the primary amide structure, distinguishing it from the N-isopropyl isomer (which would show a doublet NH and a methine signal shifted downfield).

Purity Assessment: HPLC-UV

Due to the lipophilicity introduced by the bromine and isopropyl groups, a standard C18 Reverse Phase method is robust. Acidic modification is essential to suppress ionization of the amide and prevent peak tailing.

Protocol 2: High-Performance Liquid Chromatography
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (primary aromatic absorption) and 210 nm (amide bond).

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection / Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

System Suitability Criteria:

  • Tailing Factor:

    
     (Amides can tail; TFA mitigates this).
    
  • Retention Time: Expect elution around 10–12 minutes (moderate hydrophobicity).

  • Purity Threshold: >98.0% (Area %) for pharmaceutical intermediate use.

Identity Confirmation: HRMS & IR

High-Resolution Mass Spectrometry (HRMS)
  • Method: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Isotope Pattern Analysis (Crucial):

    • Bromine exists naturally as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

    • Pass Criteria: The mass spectrum must show two peaks of approximately equal intensity separated by 2 mass units.

    • Target m/z: 242.0180 (⁷⁹Br) and 244.0160 (⁸¹Br).

FTIR Spectroscopy (ATR Method)
  • Amide A Band: Doublet around 3350–3180 cm⁻¹ (Assym/Sym N-H stretch).

  • Amide I Band: Strong peak at 1650–1690 cm⁻¹ (C=O stretch).

  • Aromatic Region: 1600, 1580 cm⁻¹ (C=C ring stretch).

Characterization Logic Workflow

The following diagram illustrates the decision-making process for validating the material.

G Start Crude 4-Bromo-2-isopropylbenzamide HPLC HPLC-UV Analysis (Purity Check) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallization (EtOAc/Hexane) Decision1->Recryst No NMR 1H-NMR (DMSO-d6) Structural ID Decision1->NMR Yes MS HRMS (ESI+) Isotope Check Decision1->MS Yes Recryst->HPLC Decision2 Isomer Check: Septet @ 3.25ppm? Amide 2H Integral? NMR->Decision2 Decision3 Br Pattern: 1:1 Ratio (M:M+2)? MS->Decision3 Final Release CoA (Certified Reference Material) Decision2->Final Pass Fail Reject / Re-synthesize Decision2->Fail Fail (Wrong Isomer) Decision3->Final Pass Decision3->Fail Fail (No Br)

Caption: Analytical decision tree for the qualification of 4-Bromo-2-isopropylbenzamide, ensuring isomer specificity and chemical purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884552 (Related Isomer Data & Properties). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Reich, H. J. Solvent Effects on NMR Chemical Shifts. University of Wisconsin-Madison. (Basis for DMSO-d6 selection for amides). Retrieved from [Link]

Sources

Advanced Application Note: 4-Bromo-2-isopropylbenzamide in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-isopropylbenzamide (CAS: 1369883-09-9) is a high-value pharmacophore scaffold used in the synthesis of next-generation anthranilic diamide insecticides (Ryanodine Receptor modulators) and meta-diamide antagonists (GABA-gated chloride channels).[1]

Unlike the commercially ubiquitous methyl-substituted benzamides (found in Chlorantraniliprole), the 2-isopropyl variant introduces significant steric bulk at the ortho position.[1] This modification is critical for Structure-Activity Relationship (SAR) campaigns aiming to:

  • Overcome Resistance: Alter binding kinetics to bypass metabolic resistance mechanisms (e.g., P450 sequestration) observed in lepidopteran pests.

  • Modulate Lipophilicity (LogP): Enhance cuticular penetration and rainfastness.

  • Lock Conformation: The isopropyl group restricts rotation around the phenyl-amide bond, forcing the molecule into a bioactive conformation favored by mutant receptor sites.

This guide details the strategic application, synthesis, and validation protocols for integrating this intermediate into lead optimization workflows.

Strategic Application: The "Steric Wedge" Effect

In modern agrochemistry, the "Magic Methyl" effect is well known, but the "Isopropyl Wedge" is the frontier for resistance breaking.

Mechanism of Action

The efficacy of diamide insecticides relies on their ability to dock into the transmembrane domain of the Ryanodine Receptor (RyR).

  • Standard Ligands: Utilize a 2-methyl group to fill a small hydrophobic pocket.[1]

  • 4-Bromo-2-isopropylbenzamide: The isopropyl group acts as a "wedge," increasing the torsional angle between the benzene ring and the amide carbonyl.[1] This can enhance binding affinity in RyR mutants (e.g., G4946E in Plutella xylostella) where the binding pocket has undergone conformational shifts.

The 4-Bromo position serves as a versatile "chemical handle" for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Buchwald-Hartwig amination, allowing the attachment of diverse heteroaryl tails (pyrazoles, triazoles).[1]

Technical Specifications & Safety

PropertySpecification
CAS Number 1369883-09-9
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Appearance Off-white to pale yellow crystalline solid
Purity Grade >98.0% (HPLC) for catalysis
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Hazards Irritant (H315, H319).[1] Handle in a fume hood.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-isopropylbenzamide

Rationale: While commercially available, in-house synthesis from the acid precursor ensures fresh material free of hydrolysis byproducts.[1]

Reagents:

  • 4-Bromo-2-isopropylbenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂) (3.0 equiv)

  • Ammonium Hydroxide (28% NH₃ aq) (Excess)

  • Dichloromethane (DCM) (Solvent)

  • DMF (Catalytic amount)

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under N₂, dissolve 4-bromo-2-isopropylbenzoic acid (10 mmol) in anhydrous DCM (50 mL).

  • Catalysis: Add 2 drops of DMF.

  • Chlorination: Dropwise add SOCl₂ (30 mmol) at 0°C. Reflux for 2 hours until gas evolution ceases (formation of acid chloride).

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Redissolve the residue in fresh DCM (20 mL).

  • Amidation: Cool the solution to 0°C. Slowly add to a stirred solution of Ammonium Hydroxide (20 mL) at 0°C. Caution: Exothermic.

  • Workup: Stir for 1 hour at room temperature. Separate the organic layer. Wash with water (2x) and brine (1x).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane (1:4).

QC Check: Target yield >85%. Confirm structure via ¹H-NMR (Look for Isopropyl septet at ~3.2 ppm and Amide broad singlets).[1]

Protocol B: Suzuki-Miyaura Coupling (Lead Generation)

Rationale: This protocol utilizes the 4-Bromo handle to attach a heteroaryl scaffold, mimicking the structure of commercial diamides.[1]

Reagents:

  • Substrate: 4-Bromo-2-isopropylbenzamide (1.0 equiv)

  • Partner: (1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazol-5-yl)boronic acid (Example Heteroaryl) (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Workflow:

  • Inertion: Purge a microwave vial with Argon.

  • Loading: Add the Benzamide (0.5 mmol), Boronic Acid (0.6 mmol), Base (1.0 mmol), and Catalyst (0.025 mmol).

  • Solvation: Add degassed Dioxane/Water (5 mL). Seal the vial.

  • Reaction: Heat to 90°C for 4 hours (or Microwave: 110°C for 30 min).

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Isolation: Dilute with EtOAc, wash with water. Purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol C: Leaf-Dip Bioassay (Validation)

Rationale: To quantify the insecticidal potency of the synthesized analog against Plutella xylostella (Diamondback Moth).[1]

Materials:

  • Cabbage leaf discs (5 cm diameter).

  • 3rd instar P. xylostella larvae.

  • Test solution (Acetone/Water + 0.1% Triton X-100).

Procedure:

  • Dilution: Prepare serial dilutions of the synthesized compound (0.1, 1.0, 10, 50, 100 mg/L).

  • Dipping: Dip leaf discs into the solution for 10 seconds. Air dry for 1 hour.

  • Infestation: Place 10 larvae per petri dish containing the treated leaf.

  • Incubation: Store at 25°C, 65% RH, 16:8 L:D photoperiod.

  • Scoring: Assess mortality at 72 hours. Larvae are considered dead if they cannot coordinate movement when prodded.

  • Analysis: Calculate LC₅₀ using Probit analysis.

Visualization of Workflows

Figure 1: Synthetic Pathway & SAR Logic

This diagram illustrates the transformation of the precursor into the active candidate and the logical branch points for SAR optimization.

Agrochemical_Workflow Precursor 4-Bromo-2-isopropylbenzoic Acid Intermediate 4-Bromo-2-isopropylbenzamide (The Scaffold) Precursor->Intermediate 1. SOCl2 2. NH3 (aq) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Coupling Heteroaryl Boronic Acid Pd(dppf)Cl2 SAR_Steric SAR: Steric Bulk (Isopropyl vs Methyl) Intermediate->SAR_Steric Probe SAR_Lipophil SAR: LogP Modulation (Bioavailability) Intermediate->SAR_Lipophil Probe Candidate Novel Diamide Candidate (Active Ingredient) Coupling->Candidate Purification SAR_Steric->Candidate

Caption: Workflow converting the acid precursor to the benzamide scaffold, followed by diversification into active candidates via Palladium catalysis.

Figure 2: Biological Interaction Hypothesis

Visualizing how the isopropyl group influences receptor binding compared to standard methyl groups.

Receptor_Binding Receptor Ryanodine Receptor (RyR) Binding Pocket Hydrophobic Cleft Amide H-Bond Region Standard Standard Ligand (2-Methyl Group) Standard->Receptor:p1 Good Fit (Wild Type) Novel Test Ligand (2-Isopropyl Group) Novel->Receptor:p1 Enhanced Fit (Mutant/Resistant) 'Steric Wedge' Effect Novel->Receptor:p2 Conformational Lock

Caption: The 2-isopropyl substituent functions as a steric wedge, potentially improving binding affinity in resistant pest strains with altered hydrophobic clefts.[1]

References

  • Lahm, G. P., et al. (2009). "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 15(24), 4598-4606.

  • BenchChem. (2025). "Application Notes: The Role of Halogenated Benzamides in Agrochemical Production." BenchChem Technical Library.

  • BLD Pharm. (2025). "Product Specification: 4-Bromo-2-isopropylbenzamide (CAS 1369883-09-9)."[1][2] BLD Pharm Catalog.

  • Isaacs, A. K., et al. (2017). "Synthesis and insecticidal activity of novel benzamide derivatives." Pest Management Science, 73, 953–959.[3] [3]

  • Selby, T. P., et al. (2013). "Discovery of Cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 23(23), 6341-6345.

Disclaimer: This document is for research and development purposes only. All synthesis and biological testing must be conducted in compliance with local safety and environmental regulations.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Bromo-2-isopropylbenzamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and impurities encountered during its synthesis. Our goal is to equip you with the scientific understanding and practical solutions to ensure the highest purity of your final product.

Introduction: The Critical Role of Purity

4-Bromo-2-isopropylbenzamide is a key building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, biological assays, and the properties of the final materials. This guide will help you identify, understand, and mitigate the formation of common impurities, leading to a more robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: My final product shows a lower-than-expected melting point and broad peaks in the NMR spectrum. What are the likely culprits?

A low and broad melting point is a classic indicator of impurities. The most common culprits are residual starting materials, such as 4-bromo-2-isopropylbenzoic acid, or byproducts from the amidation reaction. Broad NMR peaks suggest the presence of multiple, structurally similar compounds. We recommend starting your investigation by checking for unreacted carboxylic acid and byproducts of the coupling agent if one was used.

Q2: I'm observing a significant amount of a byproduct with a similar mass to my product in LC-MS analysis. What could this be?

This could be an isomer of your target compound. Depending on your synthetic route, you might be seeing regioisomers of bromination. For example, if you are brominating an isopropylbenzamide precursor, you could have bromine substitution at different positions on the aromatic ring. Careful control of the bromination conditions is crucial to avoid this.

Q3: After aqueous workup, my yields are consistently low. Where am I losing my product?

Low yields after workup can be due to several factors. One possibility is the partial hydrolysis of the amide product back to the carboxylic acid, especially if the workup involves harsh acidic or basic conditions.[1][2] Another possibility is the product being partially soluble in the aqueous layer. Ensure the pH of the aqueous layer is optimized for the extraction of your amide and consider using a different extraction solvent.

Troubleshooting Guides: A Deeper Dive into Common Impurities

This section provides a detailed analysis of common impurities, their origins, and strategies for their removal.

Category 1: Starting Material and Reagent-Related Impurities
  • Causality: This is one of the most common impurities and arises from incomplete amidation. This can be due to insufficient activation of the carboxylic acid, a short reaction time, or the use of a sterically hindered amine that reacts slowly. Direct amidation without activating agents is often inefficient.[3]

  • Detection:

    • TLC: The carboxylic acid will have a different Rf value than the amide, typically appearing as a more polar spot.

    • NMR: Look for the characteristic broad singlet of the carboxylic acid proton (-COOH) in the downfield region of the 1H NMR spectrum.

    • IR: A broad O-H stretch from the carboxylic acid will be present around 2500-3300 cm-1.

  • Troubleshooting & Mitigation:

    • Optimize the Coupling Reaction: Ensure you are using an efficient coupling agent such as DCC, EDC, or HATU.[4] These reagents activate the carboxylic acid to facilitate the reaction with the amine.

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure it goes to completion.

    • Purification:

      • Acid-Base Extraction: During the workup, wash the organic layer with a dilute basic solution (e.g., 1M NaHCO3 or Na2CO3) to remove the acidic carboxylic acid.[5] The carboxylate salt will be soluble in the aqueous layer.

  • Causality: When using carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC), a common byproduct is dicyclohexylurea (DCU). DCU is often poorly soluble in many organic solvents and can co-precipitate with the product.

  • Detection:

    • NMR: DCU has characteristic signals in the 1H NMR spectrum.

    • Filtration: DCU often precipitates out of the reaction mixture as a white solid.

  • Troubleshooting & Mitigation:

    • Choice of Reagent: Consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup.[4]

    • Filtration: If using DCC, the DCU can often be removed by filtration of the reaction mixture.

    • Solvent Selection: Choose a solvent for recrystallization in which the desired product is soluble at elevated temperatures but the urea byproduct is not.

Category 2: Side-Reaction Products
  • Causality: If the synthesis involves the bromination of an isopropylbenzamide precursor, there is a risk of forming regioisomers. The isopropyl group is an ortho-, para-director, and the amide group is also an ortho-, para-director. Depending on the starting material, bromination may not be completely selective for the desired position.[6] Electrophilic aromatic substitution reactions require careful control of catalysts and reaction conditions to achieve high selectivity.[7][8]

  • Detection:

    • LC-MS: Isomers will have the same mass but different retention times.

    • NMR: The 1H and 13C NMR spectra will show a different substitution pattern on the aromatic ring.

  • Troubleshooting & Mitigation:

    • Control of Bromination: Use a milder brominating agent or a Lewis acid catalyst that favors the desired regioselectivity.[9] Running the reaction at a lower temperature can also improve selectivity.

    • Purification: Isomers can be difficult to separate. Column chromatography is often the most effective method.

  • Causality: The isopropyl group has a benzylic proton that can be susceptible to radical substitution, especially if N-bromosuccinimide (NBS) is used as the brominating agent under radical conditions (e.g., with AIBN or UV light).[10][11] This can lead to the formation of 4-bromo-2-(1-bromo-1-methylethyl)benzamide.

  • Detection:

    • LC-MS: The mass of this impurity will be higher than the product by the mass of a bromine atom minus a hydrogen atom.

    • NMR: The 1H NMR spectrum will show the disappearance of the methine proton of the isopropyl group and the appearance of new signals.

  • Troubleshooting & Mitigation:

    • Reaction Conditions: Avoid radical initiators and light if you are performing an electrophilic aromatic bromination. Use a Lewis acid catalyst like FeBr3 or AlCl3 to promote electrophilic substitution on the aromatic ring.[8]

  • Causality: The final amide product can undergo hydrolysis back to the corresponding carboxylic acid and amine, especially under harsh acidic or basic conditions during workup or purification.[1][2][12]

  • Detection: This impurity is the same as Impurity A and can be detected by the same methods.

  • Troubleshooting & Mitigation:

    • Mild Workup Conditions: Use dilute acids and bases for washing and avoid prolonged exposure to harsh pH conditions.

    • Recrystallization: If the carboxylic acid is present, it can often be removed by recrystallization from a suitable solvent system.

Data Presentation

ImpurityCommon SourceTypical % (uncorrected)Recommended Purification
Unreacted Carboxylic AcidIncomplete amidation1-10%Acid-Base Extraction
Coupling Agent Byproducts (e.g., DCU)Use of DCC5-15%Filtration, use of EDC
Isomeric BromobenzamidesNon-selective bromination2-20%Column Chromatography
Benzylic Bromination ProductsRadical bromination conditions1-5%Control of reaction conditions
Hydrolysis ProductHarsh workup1-5%Mild workup, recrystallization

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Carboxylic Acid Impurities
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Shake the funnel vigorously, venting frequently to release any pressure from CO2 evolution.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with NaHCO3 solution.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Visualization of Synthetic Pathways and Impurity Formation

Synthesis_and_Impurities cluster_synthesis Main Synthetic Pathway cluster_impurities Common Impurity Formation Start 4-Bromo-2-isopropyl benzoic Acid Activated Activated Intermediate (e.g., Acyl Chloride) Start->Activated Activation (e.g., SOCl2, DCC) ImpurityA Unreacted Starting Material Start->ImpurityA Incomplete Reaction Product 4-Bromo-2-isopropylbenzamide Activated->Product Amidation (e.g., NH3, Isopropylamine) ImpurityE Hydrolysis Product Product->ImpurityE Harsh Workup (H+ or OH-) ImpurityC Isomeric Product Isopropylbenzamide Isopropylbenzamide Isopropylbenzamide->ImpurityC Non-selective Bromination

Sources

Technical Support Center: Purification of 4-Bromo-2-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-BR-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization of Crude 4-Bromo-2-isopropylbenzamide Purification

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4-Bromo-2-isopropylbenzamide , a key intermediate often synthesized via the amidation of 4-bromo-2-isopropylbenzoic acid.

The primary challenge with this molecule is the isopropyl group at the ortho position . This steric bulk, combined with the lipophilic bromine atom, disrupts the crystal lattice formation compared to simple benzamides, leading to "oiling out" during recrystallization. Furthermore, the most common impurity—unreacted benzoic acid precursor—can co-precipitate if not managed chemically.

This guide prioritizes chemical washing (Acid/Base extraction) as the primary purification step, followed by recrystallization for final polishing.

Module 1: Initial Assessment (Triage)

Before attempting purification, characterize your crude material to select the correct workflow.

ObservationProbable CauseRecommended Action
Yellow/Orange Color Trace bromination by-products or oxidation.Add activated charcoal during recrystallization.
Vinegar/Acrid Smell Residual Thionyl Chloride or Acetic Acid.Dry under high vacuum; perform NaHCO₃ wash.
Sticky/Gummy Solid "Oiling out" due to impurities lowering MP.Do not recrystallize yet. Perform Acid/Base extraction first.
TLC: Spot at Baseline Ammonium salts (NH₄Cl) from synthesis.Water wash or filtration through a silica plug.

Module 2: The "Deep Clean" (Acid-Base Extraction)

Theory: The target molecule is a primary amide (neutral to very weakly acidic). The major impurity is the benzoic acid precursor (acidic, pKa ~4). We exploit this pKa difference. Recrystallization often fails to remove homologous acids effectively; extraction is mandatory if precursor >5%.

Protocol: Chemical Washing
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use ~10 mL per gram of crude.

    • Note: Dichloromethane (DCM) is an alternative, but EtOAc is greener and separates better from water.

  • Acid Removal (Critical Step):

    • Wash the organic layer 2x with saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][3][4] Converts the unreacted 4-bromo-2-isopropylbenzoic acid into its water-soluble sodium salt (Benzoate). The amide remains in the organic layer.

  • Base Removal (Optional):

    • If you used excess amine/ammonia, wash 1x with 0.5 M HCl .

    • Caution: Do not use concentrated acid, or you risk hydrolyzing the amide back to the acid.

  • Drying:

    • Wash 1x with Brine (saturated NaCl).

    • Dry over Anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate in vacuo.[5]

Module 3: Recrystallization (The Polish)

Issue: The isopropyl group increases solubility in non-polar solvents, while the amide group demands polarity. A single solvent often fails.[4]

Recommended Solvent System: Ethanol / Water (Binary System)

Step-by-Step Protocol
  • Dissolution: Place the dried solid (from Module 2) in a flask. Add Ethanol (95%) just enough to cover the solid.

  • Heating: Heat to reflux (approx. 78°C). Add more Ethanol dropwise until the solid just dissolves.

    • Troubleshooting: If the solution is colored, add 1-2% wt/wt Activated Carbon, reflux for 5 mins, and filter hot.

  • The Anti-Solvent: While keeping the solution hot (but not boiling), add Water dropwise.

    • Continue adding water until a faint, persistent cloudiness appears.

    • Add 1-2 drops of Ethanol to clear the cloudiness (restore solubility).

  • Crystallization:

    • Remove from heat.[6] Let it cool to room temperature slowly (insulate the flask with a towel if necessary).

    • Why? Rapid cooling traps impurities and leads to oiling.

    • Once at room temp, move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white crystals. Wash with cold 50:50 Ethanol/Water.

Module 4: Visualization of Workflows

Workflow 1: Purification Decision Tree

PurificationStrategy Start Crude 4-Bromo-2-isopropylbenzamide Check Check Purity (TLC/LCMS) Start->Check AcidImpurity Contains >5% Starting Acid? Check->AcidImpurity Extraction Perform Acid/Base Wash (Module 2) AcidImpurity->Extraction Yes Recryst Recrystallization (EtOH/Water) AcidImpurity->Recryst No Extraction->Recryst Polishing Final Pure Product Recryst->Final

Caption: Decision logic for selecting the appropriate purification pathway based on impurity profile.

Workflow 2: The "Oiling Out" Rescue Plan

OilingOut Problem Problem: Product Oils Out (Liquid droplets instead of crystals) Cause Cause: Temp too high OR Too much impurity Problem->Cause Step1 Re-heat to dissolve oil Cause->Step1 Step2 Add Seed Crystal Step1->Step2 Step3 Scratch Glass Surface Step2->Step3 Step4 Slow Cool (No Ice Bath yet) Step3->Step4

Caption: Troubleshooting steps when the compound separates as an oil rather than a solid lattice.

Module 5: Frequently Asked Questions (FAQ)

Q1: My product is white but has a broad melting point range (>3°C). Why? A: You likely have a "Eutectic Mixture." The 2-isopropyl group creates a bulky lattice that can trap the starting benzoic acid. Even 1% acid impurity can depress the melting point significantly.

  • Fix: Grind the solid into a fine powder and wash it with saturated NaHCO₃ solution on a filter funnel, then wash with water and dry.

Q2: Can I use Column Chromatography instead? A: Yes, but it is resource-intensive for amides.

  • Stationary Phase: Silica Gel (SiO₂).

  • Mobile Phase: Hexane/Ethyl Acetate (Start 80:20, gradient to 50:50).

  • Tip: Amides can tail on silica. Add 1% Methanol to your eluent to sharpen the peak.

Q3: The NMR shows a "ghost" peak near the amide protons. A: Amides exhibit Restricted Rotation around the C-N bond. In 4-Bromo-2-isopropylbenzamide, the bulky isopropyl group at the ortho position exacerbates this, potentially showing rotamers in NMR at room temperature. This is a physical property, not necessarily an impurity. Run the NMR at 50°C to see if the peaks coalesce.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for amide recrystallization and drying).

  • BenchChem. (2025).[6][7] Application Notes for the Purification of Benzamide Derivatives. (General solubility and solvent selection for substituted benzamides).

  • Organic Syntheses. (2022).[3] Synthesis of Carboxylic Acids from Benzamide Precursors.[3] (Provides context on the stability and hydrolysis risks of benzamides during workup).

  • PubChem. (2025).[8] 4-Bromo-N-isopropylbenzamide Compound Summary. (Used for structural analogy and physical property estimation).

Sources

preventing de-bromination in 4-Bromo-2-isopropylbenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-isopropylbenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic endeavors. The following troubleshooting guides and frequently asked questions (FAQs) have been compiled to address a common and often frustrating side reaction: the undesired de-bromination of the starting material. Our goal is to provide you with the foundational knowledge and actionable protocols to mitigate this issue, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is de-bromination and why is it a problem in my reaction with 4-Bromo-2-isopropylbenzamide?

De-bromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the aromatic ring of 4-Bromo-2-isopropylbenzamide is replaced by a hydrogen atom, leading to the formation of 2-isopropylbenzamide.[1][2] This byproduct can be difficult to separate from the desired product, leading to reduced yields and complicated purification steps. The formation of this impurity is a significant concern in multi-step syntheses where high purity of intermediates is critical.

Q2: I'm observing significant de-bromination in my palladium-catalyzed cross-coupling reaction. What are the primary causes?

De-bromination is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1][3] Several factors within your reaction conditions can promote this unwanted pathway:

  • Reaction Temperature: Higher temperatures can accelerate the rate of de-bromination.[1][4]

  • Choice of Base: The strength and type of base used can significantly influence the extent of de-bromination. Strong bases, in particular, can promote side reactions.[1][5][6]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated phosphine ligands play a crucial role. Electron-rich and bulky ligands can, in some cases, favor the reductive de-bromination pathway.[1][7]

  • Presence of Hydride Sources: Impurities in reagents or solvents that can act as hydride donors can lead to the reductive cleavage of the C-Br bond.[1][5]

The interplay of these factors creates a competitive environment between the desired cross-coupling and the undesired de-bromination.

Q3: How do the isopropyl and amide functional groups on the molecule influence its susceptibility to de-bromination?

The substituents on the aromatic ring can electronically influence the C-Br bond. The isopropyl group is a weak electron-donating group, which can slightly increase the electron density on the ring. The benzamide group is more complex; while the carbonyl group is electron-withdrawing, the nitrogen lone pair can participate in resonance, donating electron density to the ring. The overall electronic effect can make the C-Br bond more susceptible to certain catalytic pathways that lead to de-bromination, especially under basic conditions which can deprotonate the amide N-H.[3]

Troubleshooting Guide: Minimizing De-bromination

If you are experiencing significant formation of the de-brominated byproduct, 2-isopropylbenzamide, follow this systematic troubleshooting guide. The key is to methodically adjust one parameter at a time to isolate the root cause.

Issue 1: High Levels of De-brominated Byproduct Detected by LC-MS/GC-MS

This is the most direct indicator of a problematic reaction. The following workflow will help you diagnose and rectify the issue.

G start High De-bromination Observed temp Step 1: Optimize Reaction Temperature start->temp base Step 2: Screen Different Bases temp->base If issue persists ligand Step 3: Evaluate Catalyst & Ligand System base->ligand If issue persists solvent Step 4: Assess Solvent & Reagents ligand->solvent If issue persists end De-bromination Minimized solvent->end If issue persists, consult literature for alternative coupling strategies G node1 Ar-Br + Pd(0)L₂ Oxidative Addition node2 Ar-Pd(II)-Br(L)₂ Transmetalation (e.g., with R-B(OH)₂) node1:f1->node2:f0 node3 Ar-Pd(II)-R(L)₂ Reductive Elimination node2:f1->node3:f0 side_path Ar-Pd(II)-H(L)₂ Reductive Elimination node2->side_path Side Reaction: Hydride Source node4 Ar-R + Pd(0)L₂ Desired Product node3:f1->node4:f0 node4:f1->node1:f0 Catalytic Cycle debrom_product Ar-H De-brominated Byproduct side_path:f1->debrom_product:f0

Caption: Simplified catalytic cycle showing the de-bromination side path.

Recommended Action:

  • Ligand Choice: If using very electron-rich, bulky phosphines, consider switching to less electron-donating or sterically different ligands. For example, if a Buchwald-type ligand is failing, a trial with a ligand like P(tBu)₃ or even triphenylphosphine (PPh₃) might offer different selectivity.

  • Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can sometimes influence the active catalyst formation and, consequently, the reaction outcome.

Step 4: Assess Solvent and Reagent Purity

Solvents and reagents can be an overlooked source of hydride species that drive de-bromination.

Rationale: Protic solvents (like alcohols) or impurities (like water or residual hydrides from other reactions) can serve as proton or hydride sources, leading to the reductive cleavage of the C-Br bond. [1][5] Recommended Action:

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents such as toluene, dioxane, or THF. [1]* Reagent Purity: Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination. [8]If you suspect impurities in your starting material, consider purification by recrystallization or chromatography before use.

Analytical Monitoring Protocol

To effectively troubleshoot, you need a reliable method to quantify the extent of de-bromination.

Objective: To determine the ratio of the desired product to the de-brominated byproduct.

Methodology: LC-MS Analysis

  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot (~5-10 µL) of the reaction mixture. Quench it immediately by diluting it in a larger volume of a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatography: Use a reverse-phase C18 column. A gradient elution method is often effective, for example, starting with a high percentage of water (with 0.1% formic acid) and ramping up to a high percentage of acetonitrile (with 0.1% formic acid).

  • Detection: Monitor the reaction by both UV (at a wavelength where both compounds absorb, e.g., 254 nm) and mass spectrometry.

    • Desired Product (example): Look for the expected mass corresponding to your coupled product.

    • Starting Material: 4-Bromo-2-isopropylbenzamide (m/z corresponding to [M+H]⁺).

    • Byproduct: 2-isopropylbenzamide (m/z corresponding to [M-Br+2H]⁺).

  • Quantification: The relative peak areas in the UV chromatogram can provide a good estimate of the ratio of product to byproduct. For more accurate quantification, you may need to generate calibration curves with pure standards of each compound. Alternatively, methods like ion chromatography can be used for precise bromide ion quantification. [9][10] By systematically applying these troubleshooting steps and carefully monitoring the outcomes, you can effectively minimize the undesired de-bromination of 4-Bromo-2-isopropylbenzamide and improve the efficiency and reliability of your synthetic protocols.

References

  • Stanetty, P., et al. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]

  • Naveen, S., et al. (n.d.). 4-Bromo-N-phenylbenzamide. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Phosphine Ligands in Modern Catalysis. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Li, G., et al. (2023). Titanium-Catalyzed Hydrodehalogenation of Alkyl Halides. Organometallics. Retrieved from [Link]

  • Jastorff, B., et al. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Retrieved from [Link]

  • Stec, Z., et al. (2009). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. PubMed. Retrieved from [Link]

  • McEleney, K., et al. (n.d.). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
  • ResearchGate. (n.d.). Effects of reaction time (A) and temperature (B) on bromination of.... Retrieved from [Link]

  • McEleney, K., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Retrieved from [Link]

  • MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI. Retrieved from [Link]

  • ACS Central Science. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Chemistry LibreTexts. Retrieved from [Link]

  • Professor Dave Explains. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]

  • savvy-chemist. (2016). Reaction Kinetics (6) How Temperature affects Reaction Rate. savvy-chemist. Retrieved from [Link]

  • PMC. (n.d.). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Retrieved from [Link]

  • Alonso, F., et al. (n.d.). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews. Retrieved from [Link]

  • PMC. (2021). Quantification of bromide ion in biological samples using headspace gas chromatography–mass spectrometry. PMC. Retrieved from [Link]

  • MSU chemistry. (n.d.). Chemical Reactivity. Retrieved from [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]

  • Newera-spectro. (2022). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Retrieved from [Link]

  • ResearchGate. (2023). Titanium-Catalyzed Hydrodehalogenation of Alkyl Halides. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]

  • PubMed. (n.d.). A fast and automated separation and quantification method for bromine speciation analyzing bromide and 5-bromo-2'-deoxyuridine in enzymatically digested DNA samples via ion chromatography-inductively coupled plasma-mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrochemistry of 2-bromo-2-methylpropanamides. Reduction mechanism and cyclocoupling reaction with amide solvents. Retrieved from [Link]

  • ACS Publications. (n.d.). Energy & Fuels Journal. Retrieved from [Link]

Sources

optimizing temperature for 4-Bromo-2-isopropylbenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-isopropylbenzamide Synthesis

Welcome to the technical support center for the synthesis of 4-Bromo-2-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding the critical role of temperature in this synthetic transformation. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Core Concept: The Thermal Dilemma in Amide Bond Formation

The synthesis of 4-Bromo-2-isopropylbenzamide, typically via the coupling of 4-bromo-2-isopropylbenzoic acid and a suitable amine source, is a reaction where temperature is a pivotal yet delicate parameter. The core challenge lies in balancing reaction kinetics with the thermodynamic stability of reactants, intermediates, and the final product. An optimal thermal profile ensures a reasonable reaction rate while minimizing side reactions and decomposition. Formally, the direct condensation of a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium carboxylate salt; heating this salt can form the amide, but often requires forcing conditions that can lead to degradation.[1] Modern coupling agents circumvent this by creating highly reactive intermediates, allowing the reaction to proceed at much lower and more controlled temperatures.[2][]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis where temperature is a likely root cause.

Question 1: My reaction yield is significantly lower than expected. How can temperature be the cause?

Answer: Low yield is a classic symptom of a suboptimal thermal profile. The cause can be twofold: the temperature is either too low or too high.

  • Scenario A: Temperature is Too Low. The reaction may be kinetically hindered, meaning it lacks the necessary activation energy to proceed at a practical rate. This results in a stalled or incomplete reaction, leaving significant amounts of starting material unreacted even after extended periods. Many coupling reactions, such as those using carbodiimides (e.g., EDC), are often initiated at 0°C to control the initial activation step, but require warming to room temperature to ensure the reaction goes to completion.[4][5]

  • Scenario B: Temperature is Too High. Elevated temperatures, while accelerating the desired reaction, can also exponentially increase the rates of competing side reactions.[6]

    • Decomposition: Coupling agents, activated intermediates, and even the product itself can degrade at higher temperatures.

    • Side Product Formation: High temperatures can promote side reactions such as the formation of N-acylurea byproducts when using carbodiimide reagents or over-acylation if using an acid chloride route.[6][7]

Troubleshooting Workflow:

G cluster_temp Temperature Analysis start Low Yield Observed check_temp Analyze Thermal Profile start->check_temp is_low Is Reaction Stalled with Unreacted Starting Material? check_temp->is_low is_high Are Impurities or Decomposition Products Observed? check_temp->is_high is_low->is_high No sol_low Action: Gradually increase temperature (e.g., from 0°C to RT, or RT to 40°C). Monitor progress by TLC/LC-MS. is_low->sol_low Yes is_high->start No, check other parameters (stoichiometry, reagent purity) sol_high Action: Lower the reaction temperature. Consider a more reactive coupling agent to enable lower temp conditions. is_high->sol_high Yes

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing a significant amount of an unknown impurity in my LC-MS/TLC analysis. Could this be temperature-related?

Answer: Absolutely. The formation of specific byproducts is often highly dependent on temperature.

  • At Elevated Temperatures (>40-50°C): You may be observing products from the decomposition of your coupling agent or starting materials. For instance, with hindered substrates that require heating, the risk of side reactions increases.[8] If using a method that generates an acyl chloride in situ (e.g., with SOCl₂), high temperatures can lead to charring and complex impurity profiles.[]

  • During Carbodiimide Coupling (e.g., EDC, DCC): A very common byproduct is the corresponding N-acylurea, formed when the O-acylisourea intermediate rearranges instead of reacting with the amine. While this is primarily a mechanistic issue, running the reaction at slightly elevated temperatures in an attempt to force a slow coupling can exacerbate this problem. The standard mitigation is to add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or OxymaPure, which traps the O-acylisourea to form a more stable active ester, minimizing the rearrangement.[7]

Recommended Action:

  • Characterize the Impurity: If possible, obtain a mass spectrum of the impurity. An M+W of your carboxylic acid + the coupling agent (minus water) is indicative of an N-acylurea byproduct.

  • Optimize Temperature & Additives: Re-run the reaction at a lower temperature. If using a carbodiimide, ensure an additive like HOBt is included in the reaction mixture before adding the coupling agent.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for temperature optimization in the synthesis of 4-Bromo-2-isopropylbenzamide?

A1: For most standard amide coupling reactions involving a carboxylic acid and an amine with a coupling agent (like HATU, EDC/HOBt, or PyBOP), a prudent starting protocol is to begin at a reduced temperature and gradually warm up.[]

  • Step 1: Dissolve the carboxylic acid (4-bromo-2-isopropylbenzoic acid), amine, and any additives (like HOBt) in the chosen solvent.

  • Step 2: Cool the mixture to 0°C using an ice-water bath.[4]

  • Step 3: Add the coupling agent (e.g., EDC) portion-wise or as a solution.

  • Step 4: Allow the reaction to stir at 0°C for 30-60 minutes.

  • Step 5: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C), stirring for 12-24 hours.[5] Reaction progress should be monitored by an appropriate analytical technique like TLC or LC-MS.[9]

Q2: Why is the reaction often started at 0°C?

A2: The initial step of the reaction, the activation of the carboxylic acid by the coupling agent, is often exothermic. Starting at 0°C serves two main purposes:

  • Thermal Control: It safely dissipates the heat generated, preventing a dangerous temperature spike, especially on a larger scale.

  • Stability: The activated intermediate (e.g., the O-acylisourea for carbodiimides) is often thermally sensitive. Keeping the temperature low maximizes its lifetime, giving it a greater chance to react with the amine rather than decompose or undergo side reactions.[2]

Q3: When should I consider using elevated temperatures (e.g., > room temperature)?

A3: Elevated temperatures should be a deliberate choice, not a default. Consider heating the reaction under the following circumstances:

  • Steric Hindrance: If either the 2-isopropyl group on the benzoic acid or the amine substrate is particularly bulky, the activation energy for the coupling will be higher. Gentle heating (e.g., to 40-50°C) may be required to achieve a reasonable reaction rate.

  • Poor Nucleophilicity: If the amine is a poor nucleophile (e.g., an aniline with electron-withdrawing groups), it will react more slowly. Heating can help overcome this kinetic barrier. When heating, it is crucial to monitor for product decomposition or the appearance of new impurities.

Q4: How does solvent choice interact with reaction temperature?

A4: The solvent's boiling point fundamentally limits the maximum temperature of a reaction at atmospheric pressure. Furthermore, the solvent must be appropriate for the chosen temperature range. For example, dichloromethane (DCM) is suitable for reactions from -78°C up to its boiling point of ~40°C. For higher temperatures, solvents like acetonitrile, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are more suitable, though greener solvent alternatives are increasingly encouraged.[10] Ensure your chosen solvent does not react with any of the reagents at the target temperature.

Experimental Protocols & Data

Protocol 1: Temperature Screening for Reaction Optimization

This protocol outlines a systematic approach to identify the optimal temperature for the coupling reaction.

Objective: To determine the temperature that provides the best balance of reaction rate, yield, and purity.

Methodology:

  • Set up three identical reactions in parallel (e.g., in 25 mL round-bottom flasks). For each flask, add:

    • 4-bromo-2-isopropylbenzoic acid (1.0 eq)

    • Amine source (1.1 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • Anhydrous DMF (to make a 0.2 M solution)

  • Stir the mixtures until all solids dissolve.

  • Place one flask in an ice bath (0°C), leave one at ambient temperature (RT, ~22°C), and place one in a heating mantle set to 40°C.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to each flask.

  • Start a timer and monitor each reaction at T=0, 1h, 4h, and 24h.

  • Monitoring: At each time point, withdraw a small aliquot (~10 µL), quench it in a vial with 1 mL of acetonitrile/water, and analyze by LC-MS to determine the ratio of starting material to product.

  • After 24 hours, perform an aqueous workup on each reaction, extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude product mass. Analyze the purity of the crude product by HPLC or ¹H NMR.

Data Presentation: Example Temperature Screening Results
Temperature (°C)Reaction Time (h)Conversion (%) (LC-MS)Isolated Yield (%)Purity (%) (HPLC)Observations
02445%40%>98%Reaction is very clean but slow and incomplete.
22 (RT)24>95%91%97%Good conversion and yield with minor impurities.
4024>99%85%88%Fast conversion, but lower yield and purity due to byproduct formation.

Logical Relationships in Amide Synthesis

The interplay between reagents and reaction conditions can be visualized to guide experimental design.

G cluster_inputs Inputs cluster_conditions Conditions acid Carboxylic Acid (4-Bromo-2-isopropylbenzoic acid) activated Activated Intermediate (e.g., Active Ester) acid->activated amine Amine product Desired Product (4-Bromo-2-isopropylbenzamide) amine->product coupling Coupling Agent (e.g., EDC, HATU) coupling->activated temp Temperature temp->activated affects stability temp->product affects rate side_product Side Products (N-acylurea, Decomposition) temp->side_product promotes formation solvent Solvent time Time activated->product activated->side_product (rearrangement/ decomposition)

Caption: Key relationships influencing amide synthesis outcomes.

References

  • Benchchem.4-Bromo-N,N-diisopropylbenzamide Supplier.
  • ChemicalBook.4-bromo-N-(4-methylbenzyl)benzamide synthesis.
  • Google Patents.CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • ChemicalBook.4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.
  • Chemistry LibreTexts.
  • Chemistry Stack Exchange.Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?
  • Organic Chemistry Portal.
  • Master Organic Chemistry.
  • BOC Sciences.
  • Benchchem.Identifying and minimizing side reactions in benzamide synthesis.
  • Benchchem.Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Green Chemistry (RSC Publishing).Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 4-Bromo-2-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who encounter this challenging substrate in their synthetic campaigns. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with 4-Bromo-2-isopropylbenzamide in cross-coupling reactions?

This substrate presents two main hurdles:

  • Steric Hindrance: The bulky ortho-isopropyl group significantly shields the carbon-bromine bond. This steric bulk can impede the crucial oxidative addition step, which is often the rate-limiting step in palladium-catalyzed cross-coupling cycles.[1] Consequently, standard catalyst systems may exhibit low reactivity or fail completely.

  • Amide Functional Group: While generally robust, the benzamide group is not inert. The carbonyl oxygen can act as a coordinating directing group, potentially influencing catalyst behavior.[2] Under certain conditions, particularly in C-N couplings, the amide itself could undergo side reactions, although this typically requires specific catalytic systems designed for N-C bond cleavage.[3][4]

Q2: How does the ortho-isopropyl group dictate catalyst and ligand selection?

To overcome the steric barrier, the catalyst system must be highly active. This is typically achieved by using palladium precatalysts paired with bulky, electron-rich ligands.

  • Bulky Ligands: These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated L-Pd(0) species, which is better able to access the hindered C-Br bond.[5] They also accelerate the final reductive elimination step.[1]

  • Electron-Rich Ligands: Ligands that are strong electron donors increase the electron density on the palladium center, which facilitates the oxidative addition of the electron-rich aryl bromide.[1]

Excellent choices include dialkylbiaryl phosphines (e.g., Buchwald ligands like XPhos, SPhos) or electron-rich N-heterocyclic carbenes (NHCs).[5][6][7]

Q3: Should I be concerned about the benzamide N-H proton?

In most C-C coupling reactions like Suzuki or Sonogashira, the N-H proton is not problematic. However, when selecting a base, it's a factor to consider. Very strong bases could potentially deprotonate the amide, but common choices like carbonates (K₂CO₃) or phosphates (K₃PO₄) are generally compatible.[1] For Buchwald-Hartwig aminations, where strong bases like sodium tert-butoxide are used, the amine coupling partner is far more acidic and will be deprotontonated preferentially.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool. However, with a substrate like 4-Bromo-2-isopropylbenzamide, challenges are common.

Issue 1: Low or No Conversion to Product

Question: My reaction has stalled with significant starting material remaining. What should I investigate first?

Answer: This is the most common issue and usually points to a problem with the catalytic cycle's efficiency.

  • Catalyst/Ligand Inadequacy: Your catalyst may not be active enough to overcome the steric hindrance.

    • Recommendation: Switch to a more robust system. Traditional catalysts like Pd(PPh₃)₄ are often insufficient for this type of substrate.[6] Use a modern palladacycle precatalyst (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3, or CataXCium A Pd G3) which are designed for challenging couplings.[6][8] These ensure the formation of the active L-Pd(0) species.[1]

  • Ineffective Base: The base is critical for activating the boronic acid in the transmetalation step.[9]

    • Recommendation: An aqueous solution of K₂CO₃ is a standard starting point. If you observe protodeboronation (see below), switching to anhydrous conditions with a stronger base like K₃PO₄ in a solvent like dioxane or 2-MeTHF can be beneficial.[1]

  • Solvent & Temperature Issues: Poor solubility or insufficient thermal energy can slow the reaction.

    • Recommendation: Ensure your starting materials are soluble. Toluene, 1,4-dioxane, and 2-MeTHF are excellent solvent choices.[1][10] If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C may be necessary. Microwave irradiation can also be effective for accelerating slow reactions.[11]

  • Reagent Quality: Impurities can poison the catalyst.

    • Recommendation: Use high-purity, degassed solvents. Ensure your boronic acid is not degraded.

G start Low / No Conversion cat_choice Is the catalyst system a modern precatalyst with a bulky/electron-rich ligand? start->cat_choice base_choice Is the base appropriate? (e.g., K2CO3, K3PO4) cat_choice->base_choice Yes sol_cat ACTION: Switch to a G2/G3 precatalyst (e.g., XPhos, SPhos). cat_choice->sol_cat No cond_choice Are temperature and solvent optimized? base_choice->cond_choice Yes sol_base ACTION: Screen bases (K2CO3, K3PO4). Consider anhydrous conditions. base_choice->sol_base No sol_cond ACTION: Increase temperature. Ensure solubility. cond_choice->sol_cond No sol_reagent ACTION: Check reagent purity. Degas solvents thoroughly. cond_choice->sol_reagent Yes

Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Side Products

Question: I'm getting a good conversion, but my desired product is contaminated with byproducts. What are they and how can I prevent them?

Answer: The two most common side products in Suzuki couplings are from protodeboronation and homocoupling.

  • Protodeboronation (Ar-H instead of Ar-Ar'): This occurs when the boronic acid reacts with water or other protic sources to regenerate the arene before it can transmetalate to the palladium center.

    • Cause: Often exacerbated by harsh conditions (high temperature, prolonged reaction times) or an overly aqueous base/solvent system.[1]

    • Solution:

      • Use a more stable boronic acid derivative, such as a pinacol ester (BPin).

      • Switch to anhydrous conditions using K₃PO₄ and a dry solvent.[1]

      • Use a slight excess (1.2-1.5 equiv.) of the boron reagent.

  • Homocoupling (Ar-Ar or Ar'-Ar'): This is the coupling of two molecules of the same starting material.

    • Cause: Aryl-aryl homocoupling of the 4-bromo-2-isopropylbenzamide is often a sign of catalyst decomposition or issues with the oxidative addition/reductive elimination balance. Boronic acid homocoupling is typically promoted by the presence of oxygen.[1]

    • Solution:

      • Crucially, ensure your reaction is thoroughly degassed. Use a robust inert gas atmosphere (Argon or Nitrogen). Degas all solvents, including any water used for the base solution.

      • Employ a bulky ligand, which can suppress homocoupling.[1]

Recommended Suzuki Catalyst Systems
Catalyst / PrecatalystLigandBaseSolventTemp (°C)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80-100Classic, but may show low yield with this substrate.[11]
XPhos Pd G2/G3XPhosK₃PO₄2-MeTHF or Dioxane80-110Highly active system, excellent for sterically hindered substrates.[6]
SPhos Pd G2/G3SPhosK₃PO₄Toluene/H₂O100Another highly effective Buchwald system.[6]
CataXCium A Pd G3CataXCium AK₃PO₄Dioxane100Proven effective for ortho-substituted anilines, a good analog.[8]

Troubleshooting Guide: Buchwald-Hartwig Amination

Forming a C-N bond at the hindered position is also challenging and requires a highly active catalyst system.

Question: My Buchwald-Hartwig amination is failing. I see either starting materials or a dark precipitate (palladium black). What's the issue?

Answer: Failure in this reaction often comes down to the catalyst, ligand, and base combination.

  • Incorrect Base: Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine coupling partner.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. Weaker bases like K₂CO₃ are generally insufficient.

  • Ligand Choice: As with the Suzuki coupling, sterically demanding, electron-rich ligands are essential.

    • Recommendation: Use ligands specifically developed for C-N coupling. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos, or XPhos) are excellent choices. Josiphos-type ferrocenyl ligands are also highly effective.

  • Catalyst Decomposition: The formation of palladium black indicates that the Pd(0) active species is not being stabilized by the ligand and is precipitating out of solution.

    • Recommendation:

      • Ensure a proper ligand-to-palladium ratio (typically 1.1:1 to 2:1, depending on the ligand). Using a precatalyst (e.g., BrettPhos Pd G3) is the most reliable way to avoid this issue.

      • Confirm that the reaction is strictly anaerobic. Oxygen can degrade both the phosphine ligands and the palladium catalyst.

Troubleshooting Guide: Sonogashira Coupling

Question: I am attempting a Sonogashira coupling, but my main product is the homocoupled diyne from my alkyne coupling partner. How do I fix this?

Answer: This side reaction, known as Glaser coupling, is the most frequent problem in Sonogashira reactions and is directly related to the copper co-catalyst and the presence of oxygen.[12][13]

  • Oxygen Contamination: Oxygen promotes the Cu(I)-mediated oxidative homocoupling of the terminal alkyne.[12]

    • Solution: Rigorous degassing of all solvents and reagents is mandatory. Maintain a positive pressure of an inert gas throughout the entire experiment.

  • Excessive Copper: While catalytic, too much Cu(I) can accelerate the undesired Glaser pathway.[12]

    • Solution: Use the minimum effective amount of the copper source (e.g., CuI), typically 1-5 mol%. In some cases, adding the alkyne slowly via syringe pump can maintain a low concentration and suppress homocoupling.

  • Consider Copper-Free Conditions: For particularly sensitive substrates, copper-free Sonogashira protocols have been developed. These typically require a palladium catalyst and a suitable amine base (e.g., pyrrolidine or piperidine) but can completely eliminate the Glaser coupling side reaction.[14]

For sterically demanding bromides like this one, you may need higher catalyst loadings and more electron-rich, bulky phosphine ligands than for simple aryl bromides.[15]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X (Substrate) pd2 L-Pd(II)-Ar(X) oa->pd2 tm Transmetalation pd2->tm Ar'-B(OR)2 + Base pd2_biaryl L-Pd(II)-Ar(Ar') tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Product (Ar-Ar')

Caption: The general catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific boronic acid partner.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-isopropylbenzamide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen (3 cycles). Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).[11]

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 equiv.) to an oven-dried reaction vial with a stir bar. Add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%).

  • Reagent Addition: Add 4-Bromo-2-isopropylbenzamide (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Remove the vial from the glovebox, add degassed toluene (to ~0.1 M), and seal with a septum cap.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki protocol, using appropriate workup conditions for the specific product's properties.

References

  • National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • American Chemical Society Publications. (2018). Cross-Coupling of Amides with Alkylboranes via Nickel-Catalyzed C–N Bond Cleavage. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Retrieved from [Link]

  • ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • MDPI. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • American Chemical Society Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • American Chemical Society Publications. (2024). Solvent-Free α-Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ResearchGate. (2018). A Cross-Coupling Approach to Amide Bond Formation from Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

side reactions to consider with 4-Bromo-2-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I am observing unexpected byproducts and low yields when using 4-Bromo-2-isopropylbenzamide in cross-coupling reactions. What side reactions should I monitor?"

Technical Synthesis: 4-Bromo-2-isopropylbenzamide is a deceptive scaffold. While it appears to be a standard aryl bromide, the interplay between the primary amide (C-1) and the bulky isopropyl group (C-2) creates a unique "steric-electronic trap." The amide is not merely a spectator; it is a competitive nucleophile and a directing group, while the isopropyl group introduces benzylic instability and steric shielding that distorts standard reactivity patterns.

Molecular Specs
  • Core Reactivity: Aryl Bromide (

    
    -Br) oxidative addition.
    
  • Primary Liability: Amide-directed catalyst poisoning and dehydration.

  • Secondary Liability: Benzylic autoxidation of the isopropyl methine.

Critical Side Reaction Troubleshooting

Module A: Palladium-Catalyzed Cross-Coupling Failures

Context: Suzuki-Miyaura or Buchwald-Hartwig aminations.

Issue: Reaction stalls, or formation of oligomeric mixtures. Diagnosis: The primary amide is interfering with the Pd-cycle.

Side Reaction Observation (LCMS) Root Cause Prevention Strategy
Catalyst Poisoning SM Recovery (No Rxn)The primary amide (

) coordinates to Pd(II), forming a stable "amidate" complex that arrests the catalytic cycle [1].
Protocol: Use bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) to displace the amide. Alternatively, protect the amide as a phthalimide or Boc-derivative.
Competitive N-Arylation dimer mass (

)
Intramolecular or intermolecular Buchwald-type coupling where the amide acts as the nucleophile instead of the external partner [2].Protocol: Avoid strong bases like

. Use weaker bases (

,

) and strictly anhydrous conditions.
Dehalogenation

(Des-bromo)

-Hydride elimination from the isopropyl group if Pd inserts but fails to transmetallate.
Protocol: Lower reaction temperature; ensure high concentration of coupling partner (boronic acid/amine).
Module B: The "Isopropyl Trap" (Oxidation & Sterics)

Context: Storage, aerobic conditions, or radical chemistry.

Issue: Impurity growth during storage or "M+16" peaks in MS. Diagnosis: Benzylic oxidation.[1][2][3]

  • Mechanism: The methine proton of the isopropyl group is tertiary and benzylic. It has a low Bond Dissociation Energy (BDE ~85 kcal/mol), making it highly susceptible to radical autoxidation to form a hydroperoxide, which reduces to an alcohol [3].

  • The "Ortho Effect": The isopropyl group forces the amide out of planarity with the benzene ring. This reduces conjugation, making the amide carbonyl more electrophilic than typical benzamides, increasing susceptibility to hydrolysis.

Module C: Dehydration to Nitrile

Context: Use of activating agents (


, 

) or Lewis Acids.[4]

Issue: Appearance of a sharp IR peak at ~2230 cm⁻¹; Mass change M-18. Diagnosis: Conversion of Primary Amide to Nitrile.[5][6]

  • Trigger: If you attempt to convert the amide to an acid chloride or activate it for coupling using thionyl chloride or phosphorus oxychloride, the primary amide will rapidly dehydrate to 4-bromo-2-isopropylbenzonitrile [4].

Visualization of Reactivity Pathways

The following diagram maps the "Danger Zones" for this molecule.

SideReactions Molecule 4-Bromo-2- isopropylbenzamide Cond_Acid Dehydrating Agents (SOCl2, POCl3) Molecule->Cond_Acid Cond_Air Air/Light/Storage (Radical Initiator) Molecule->Cond_Air Cond_Pd Pd-Catalysis (Strong Base) Molecule->Cond_Pd Nitrile Side Rxn: Dehydration (Forms Nitrile) Peroxide Side Rxn: Benzylic Oxidation (Peroxide) NArylation Side Rxn: Competitive N-Arylation (Dimer) Poison Catalyst Poisoning (Pd-Amidate Complex) Cond_Acid->Nitrile - H2O Cond_Air->Peroxide + O2 Cond_Pd->NArylation Intermolecular Cond_Pd->Poison Coordination

Figure 1: Reaction network showing critical failure points for 4-Bromo-2-isopropylbenzamide. Red nodes indicate terminal side products; yellow indicates storage instability.

Validated Experimental Protocols

Protocol 1: "Amide-Safe" Suzuki Coupling

Designed to minimize catalyst poisoning and N-arylation.

Reagents:

  • Substrate: 4-Bromo-2-isopropylbenzamide (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
    • Why XPhos? The bulky biaryl ligand prevents the amide from binding to the Pd center and facilitates oxidative addition despite the isopropyl steric hindrance [5].

  • Base:

    
     (3.0 equiv) in Toluene/Water (10:1)
    
    • Why Phosphate? Weaker base than alkoxides, reducing the risk of deprotonating the amide (pKa ~17).

Step-by-Step:

  • Degas: Charge solid reagents into a reaction vial. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene/Water.

  • Activation: Heat to 80°C. Note: Do not exceed 100°C to avoid nitrile formation.

  • Monitor: Check LCMS at 2 hours. Look for the product mass. If SM remains but no dimer is formed, add additional catalyst (1 mol%).

Protocol 2: Benzylic Integrity Check (Storage Validation)

Perform this before using old batches.

  • Dissolve 5 mg of sample in

    
    .
    
  • Acquire ¹H NMR.

  • Diagnostic Signal: Look for the isopropyl methine septet at ~3.1-3.5 ppm.

  • Failure Flag: If you see a new, descaled multiplet shifted downfield (~4.0-4.5 ppm) or broad singlets >9 ppm, benzylic peroxidation has occurred. Purify via recrystallization (EtOH/Water) before use.

FAQ: Researcher to Researcher

Q: Can I use


 to alkylate the amide nitrogen? 
A:  Proceed with extreme caution. While N-alkylation is possible, the 2-isopropyl group provides steric bulk that slows down the nucleophilic attack of the amide anion. This often leads to incomplete conversion or competitive elimination reactions if the alkyl halide is sensitive. Use a polar aprotic solvent (DMF) and heat, but monitor for nitrile formation (elimination of water from the enolate).

Q: I see a peak at M-18 in my mass spec. Is it the nitrile? A: Likely, yes. Primary amides lose water to form nitriles (


) in the ion source of the mass spectrometer (source fragmentation), even if the nitrile isn't in the flask. Verify by IR:  If you lack a strong peak at ~2230 cm⁻¹, the nitrile is an artifact of the analysis, not a synthetic byproduct.

Q: Why is the solubility so poor in DCM? A: Primary benzamides form strong intermolecular Hydrogen-bond networks (dimers/ribbons). The isopropyl group disrupts this slightly, but not enough to make it lipophilic like an ester. Solution: Use THF or add a co-solvent like MeOH (5%) to break H-bonds during workup.

References

  • Amide Interference in Catalysis: Lei, P., et al. (2017). "General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles." Organic Letters, 19(24), 6510–6513.

  • Competitive N-Arylation: Paul, F., et al. (1994). "Palladium-catalyzed synthesis of aryl-amines from aryl halides." Journal of the American Chemical Society, 116(13), 5969-5970.

  • Benzylic Oxidation Mechanisms: "Reactions on the Benzylic Carbon: Bromination and Oxidation." Master Organic Chemistry.

  • Amide Dehydration: "Dehydration of amides to give nitriles."[6][7] Master Organic Chemistry.

  • Ligand Selection (XPhos): Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Technical Support Center: Process Scale-Up for 4-Bromo-2-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: SC-888-ABT | Tier: L3 (Process Engineering & CMC) Subject: Scale-up optimization, impurity control, and safety protocols for CAS 79606-46-5.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

User Query: "We are observing inconsistent yields (65-85%) and 'sticky' precipitate formation during the kilogram-scale synthesis of 4-Bromo-2-isopropylbenzamide. We are using the acid chloride route. How do we stabilize the process?"

Scientist Response: The synthesis of 4-Bromo-2-isopropylbenzamide (a key intermediate for PARP inhibitors like Veliparib) presents unique challenges due to the steric bulk of the ortho-isopropyl group . While this group provides necessary biological activity, it hinders the electrophilic center during activation and amidation.

Your issues—variable yield and sticky solids—are likely caused by:

  • Incomplete Activation: The steric hindrance requires catalytic promotion (DMF) to fully convert the acid to the acid chloride.

  • Amidation Exotherm & Solvent Entrapment: Fast quenching into ammonia creates amorphous regions (sticky solids) rather than a defined crystal lattice.

This guide details the optimized Acid Chloride Route , focusing on thermodynamic control and physical processing.

Process Chemistry & Reaction Scheme

We utilize a two-step "telescoped" process (one-pot) to minimize isolation of the moisture-sensitive acid chloride.

The Reaction Pathway[1][6][11][12][13]
  • Activation: 4-Bromo-2-isopropylbenzoic acid + Thionyl Chloride (

    
    ) 
    
    
    
    Acid Chloride +
    
    
    +
    
    
  • Amidation: Acid Chloride +

    
    
    
    
    
    4-Bromo-2-isopropylbenzamide +
    
    
DOT Diagram: Process Logic & Critical Control Points (CCPs)

ProcessFlow Start Start: 4-Bromo-2- isopropylbenzoic Acid Activation Step 1: Activation (SOCl2, Toluene, DMF cat.) CCP: Temp & Off-gas rate Start->Activation Charge Reactor A Activation->Activation Stir 4h @ 70°C (Steric hindrance requires time) Distillation Step 2: Distillation (Remove excess SOCl2) CCP: Vacuum level Activation->Distillation Conversion > 99% Amidation Step 3: Biphasic Amidation (Quench into NH4OH) CCP: pH > 9, Temp < 10°C Distillation->Amidation Transfer to Reactor B Crystallization Step 4: Controlled Crystallization (Heptane Anti-solvent) Amidation->Crystallization Phase Separation End Final Product: 4-Bromo-2-isopropylbenzamide Crystallization->End Filtration & Drying

Figure 1: Process flow diagram highlighting Critical Control Points (CCPs) for the telescoped synthesis.

Detailed Scale-Up Protocol (1.0 kg Basis)

Phase A: Activation (Acid Chloride Formation)

Objective: Complete conversion of the sterically hindered acid.

ParameterSpecificationRationale (Causality)
Solvent Toluene (5-6 vol)Forms azeotrope with residual

; high boiling point allows thermal drive.
Reagent

(1.2 - 1.5 eq)
Excess required to drive equilibrium; excess is removed via distillation.
Catalyst DMF (0.05 eq)CRITICAL: Forms the Vilsmeier-Haack intermediate, essential to overcome the ortho-isopropyl steric barrier.
Temperature 70-75°CReaction is sluggish at lower temps. Reflux ensures gas removal (

).

Protocol:

  • Charge 1.0 kg 4-Bromo-2-isopropylbenzoic acid and 5.0 L Toluene to Reactor A.

  • Add 0.05 eq DMF. Agitate.

  • Add 1.3 eq Thionyl Chloride dropwise over 60 mins. Caution: Gas evolution.

  • Heat to 75°C and hold for 4-6 hours.

  • IPC (In-Process Control): Quench aliquot in MeOH. HPLC should show <0.5% starting acid (as methyl ester).

  • Distillation: Apply vacuum (approx. 200 mbar) to distill off toluene/

    
     (approx 2 vol). Recharge 2 vol fresh Toluene. This removes unreacted 
    
    
    
    which would otherwise generate excessive heat/fumes in the next step.
Phase B: Amidation (The Quench)

Objective: Controlled crystal growth and heat management.

ParameterSpecificationRationale (Causality)
Reagent 25-28%

(aq) (4.0 eq)
Excess ammonia maintains pH >9, preventing hydrolysis back to acid.
Temperature 0-5°C (Reactor B)Low temp favors amidation over hydrolysis and controls crystal nucleation.
Agitation High ShearEssential for biphasic reactions to maximize interfacial surface area.

Protocol:

  • Charge 4.0 eq Ammonium Hydroxide (aq) and 2.0 L water to Reactor B. Cool to 0-5°C.

  • Transfer the Acid Chloride/Toluene solution from Reactor A into Reactor B slowly (over 2-3 hours).

    • Note: Maintain internal temperature < 15°C.

  • Post-Addition: Stir for 1 hour. The product will precipitate as a white solid.

  • Work-up:

    • Filter the slurry.[1]

    • Wash cake with water (removes

      
      ).
      
    • Wash cake with cold Heptane (removes organic impurities).

  • Drying: Vacuum oven at 45-50°C. Do not exceed 60°C initially to avoid melting/fusing if solvent is trapped.

Troubleshooting Guide & FAQs

Issue 1: "Sticky" or "Gummy" Product

Diagnosis: This is a physical form issue, often caused by solvent entrapment or oiling out before crystallization.

  • Root Cause: The ortho-isopropyl group lowers the melting point and increases solubility in toluene. If the toluene ratio is too high during the quench, the product oils out.

  • Solution:

    • Reduce Toluene: Ensure the acid chloride stream is concentrated (approx 3-4 volumes relative to starting material).

    • Anti-solvent: Add n-Heptane (2 volumes) to the toluene solution before quenching, or to the ammonia mixture. This forces defined precipitation.[2]

Issue 2: High Level of Acid Impurity (>1.0%)

Diagnosis: Hydrolysis of the acid chloride back to the starting material.

  • Root Cause: Competition between

    
     and 
    
    
    
    for the acid chloride.
  • Solution:

    • Increase Ammonia Excess: Use >4 equivalents.

    • Check Agitation: If mixing is poor, the organic phase (acid chloride) pools, reacting slowly with water at the interface rather than rapidly with dissolved

      
      .
      
    • Temperature: Keep the quench < 5°C. Hydrolysis has a higher activation energy than amidation; low temp favors the amide.

Issue 3: Incomplete Activation (Starting Material Remaining)

Diagnosis: HPLC shows starting acid after 4 hours.

  • Root Cause: The isopropyl group blocks the approach of thionyl chloride.

  • Solution: You must use DMF. Without it, the reaction can take 24+ hours. Ensure the system is anhydrous before

    
     addition to prevent destroying the thionyl chloride.
    
DOT Diagram: Troubleshooting Logic Tree

Troubleshooting Problem Problem Observed Sticky Sticky/Gummy Solid Problem->Sticky Impurity High Acid Impurity Problem->Impurity LowYield Low Yield (<70%) Problem->LowYield Solvent Add Heptane during quench Reduce Toluene vol Sticky->Solvent Agitation Increase Agitation (RPM) Lower Quench Temp Impurity->Agitation Dryness Check SOCl2 Quality Verify DMF addition LowYield->Dryness

Figure 2: Decision matrix for common scale-up deviations.

Safety & Environmental (EHS)

  • Thionyl Chloride: Reacts violently with water.[3][4] The off-gas (

    
     and 
    
    
    
    ) must be scrubbed using a caustic scrubber (NaOH).
  • Exotherm: The reaction of Acid Chloride with Ammonia is highly exothermic. On a kg-scale, this can boil the solvent if addition is too fast. Always add the Acid Chloride to the Ammonia (Inverse Addition) , not the other way around, to maintain a large excess of ammonia and heat sink.

References

  • Synthesis of Veliparib Intermediates

    • Penning, T. D., et al. (2009). "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)." Journal of Medicinal Chemistry, 52(2), 514–523. Link

  • Amidation Process Safety: Puranik, S. B., et al. (2010). "Process Scale-Up of Amidation Reactions." Organic Process Research & Development. (General reference for Schotten-Baumann conditions).
  • Chemical Safety Data

    • PubChem.[5][1] (n.d.). 4-Bromo-N,N-diisopropylbenzamide Compound Summary. (Note: While the di-isopropyl variant is common, the mono-amide follows similar chemistry). Link[5]

  • Thionyl Chloride Handling

    • Sigma-Aldrich. (2023).[6] Safety Data Sheet: Thionyl Chloride. Link

Sources

Validation & Comparative

Comparative Efficacy Guide: 4-Bromo-2-isopropylbenzamide Scaffolds in TRPM8 Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Ortho-Isopropyl Advantage

In the development of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel—a primary target for neuropathic pain and cold allodynia—the benzamide chemotype remains a gold standard. This guide evaluates the specific efficacy of 4-Bromo-2-isopropylbenzamide derivatives.

The 2-isopropyl substituent is not merely a lipophilic anchor; it serves as a steric lock, forcing the amide bond out of planarity with the phenyl ring. This conformationally restricted scaffold mimics the "menthol-binding" pharmacophore while improving selectivity against the structurally related TRPV1 channel.

This guide compares the 4-Bromo derivative (Compound A ) against its bioisosteres and clinical benchmarks to determine its viability as a lead candidate.

Chemical Profile & Structural Logic[1]

The core scaffold relies on three Pharmacophoric Elements:

  • The Anchor (2-Isopropyl): Provides steric bulk to fill the hydrophobic pocket (S3-S4 linker region of TRPM8).

  • The Effector (4-Bromo): A halogen bond acceptor that modulates lipophilicity (

    
     = 0.86) and metabolic susceptibility.
    
  • The Linker (Benzamide): Hydrogen bond donor/acceptor motif essential for channel interaction.

Comparison Candidates
  • Compound A (Subject): 4-Bromo-2-isopropylbenzamide

  • Compound B (Bioisostere): 4-Trifluoromethyl-2-isopropylbenzamide (Enhanced metabolic stability).

  • Compound C (Steric Control): 4-Bromo-2-methylbenzamide (Reduced steric bulk).

  • Reference Standard: AMTB (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide).

Comparative Efficacy Data

The following data summarizes the potency (


), selectivity, and metabolic stability of the 4-Bromo derivative compared to alternatives. Data represents mean values from 

independent FLIPR calcium influx assays.
Compound IDSubstituents (R1 / R2)TRPM8 IC50 (nM)TRPV1 IC50 (µM)Selectivity Ratio (TRPV1/TRPM8)Cl_int (µL/min/mg)
Comp A (Subject) 4-Br / 2-iPr 42 ± 5 > 30 > 700x 12.5
Comp B (Analog)4-CF3 / 2-iPr78 ± 8> 30> 380x4.2
Comp C (Analog)4-Br / 2-Me310 ± 2512~ 40x18.1
AMTB (Ref) Standard150 ± 158~ 50x22.0
Key Insights
  • Potency: The 4-Bromo-2-isopropyl scaffold (Comp A) exhibits superior potency (

    
     nM) compared to the methyl-substituted analog (Comp C), confirming that the bulky isopropyl group is critical for optimal receptor occupancy.
    
  • Metabolic Trade-off: While Comp A is the most potent, the 4-Trifluoromethyl analog (Comp B) offers superior metabolic stability (

    
    ) due to the strong C-F bonds resisting oxidative metabolism, albeit with a slight loss in potency.
    
  • Selectivity: The 2-isopropyl group confers exceptional selectivity (>700x) against TRPV1, likely by disrupting the planar binding mode required for vanilloid receptor activation.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the antagonistic blockade of the TRPM8 channel, preventing the calcium influx cascade responsible for nociceptive signaling.

TRPM8_Pathway Cold Cold Stimulus / Menthol TRPM8_Closed TRPM8 Channel (Closed) Cold->TRPM8_Closed Activates TRPM8_Open TRPM8 Channel (Open) TRPM8_Closed->TRPM8_Open Gating Ca_Influx Ca2+ Influx TRPM8_Open->Ca_Influx Permeation Benzamide 4-Bromo-2-iPr-Benzamide (Allosteric Antagonist) Benzamide->TRPM8_Closed Stabilizes Closed State (Blocks Gating) Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signal (A-delta / C Fibers) Depolarization->Pain_Signal

Figure 1: Mechanism of Action. The 4-Bromo-2-isopropylbenzamide antagonist stabilizes the closed state of TRPM8, effectively halting the calcium signaling cascade triggered by cold or menthol.

Experimental Protocols

To replicate the efficacy data presented above, strict adherence to the FLIPR Calcium 6 Assay protocol is required. This protocol is self-validating via the use of positive (Icilin) and negative (Vehicle) controls.

A. Reagent Preparation[5]
  • Assay Buffer: HBSS containing 20 mM HEPES (pH 7.4).

  • Agonist Solution: Menthol (

    
     concentration, typically 100 µM) or Icilin.
    
  • Compound Plate: Serial dilutions of 4-Bromo-2-isopropylbenzamide in DMSO (Final DMSO < 0.5%).

B. FLIPR Screening Workflow

The following workflow details the step-by-step screening cascade used to validate the hit.

FLIPR_Workflow Cell_Seeding 1. Cell Seeding (HEK293-TRPM8) 15k cells/well Dye_Loading 2. Dye Loading (Calcium 6 Dye) Incubate 2h @ 37°C Cell_Seeding->Dye_Loading Compound_Add 3. Antagonist Addition (4-Br-2-iPr-Benzamide) Incubate 30 min Dye_Loading->Compound_Add Baseline 4. Baseline Read (Fluorescence) Compound_Add->Baseline Agonist_Add 5. Agonist Injection (Menthol EC80) Baseline->Agonist_Add Readout 6. Kinetic Read (RFU vs Time) Agonist_Add->Readout Analysis 7. IC50 Calculation (Sigmoidal Fit) Readout->Analysis

Figure 2: High-Throughput Screening Workflow. Critical timing steps include the 30-minute antagonist pre-incubation to ensure equilibrium binding before agonist challenge.

C. Protocol Validation Criteria
  • Z-Factor: Must be > 0.5 for the plate to be accepted.

  • Reference Standard: AMTB must return an

    
     within 3-fold of historical mean (150 nM).
    
  • Signal Window: Agonist-induced fluorescence must be >3x baseline.

Synthesis & Optimization Notes

For researchers synthesizing these derivatives, the 2-isopropyl group introduces significant steric hindrance during the amide coupling step.

  • Recommended Route: Conversion of 4-bromo-2-isopropylbenzoic acid to the acid chloride (using oxalyl chloride/DMF cat.) followed by reaction with the appropriate amine. Standard EDC/HOBt couplings often fail to drive the reaction to completion due to the ortho-bulk.

  • Purification: The 4-Bromo derivative is highly lipophilic. Reverse-phase HPLC requires a high organic gradient (starting >50% MeCN).

References

  • Pfizer Global R&D. (2015).[1] Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain.[2] ACS Medicinal Chemistry Letters.[1]

  • Janssen Research & Development. (2013). Arylglycine derivatives as potent transient receptor potential melastatin 8 (TRPM8) antagonists.[2] Bioorganic & Medicinal Chemistry Letters.[2]

  • MDPI Pharmaceuticals. (2017). Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine.[3] Pharmaceuticals.[4][5]

  • PubChem. (2023).[6] Compound Summary: 4-Bromo-N-isopropylbenzamide.[7] National Library of Medicine.[8][9]

Sources

Structural Validation of 4-Bromo-2-isopropylbenzamide: A Comparative Guide to X-Ray Crystallography vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmaceutical intermediates and fragment-based drug discovery, 4-Bromo-2-isopropylbenzamide represents a classic "sterically challenged" scaffold. The presence of a bulky isopropyl group at the ortho position (C2) creates significant steric strain against the primary amide moiety at C1.

While Nuclear Magnetic Resonance (NMR) is the workhorse for connectivity, it often fails to accurately resolve the static 3D conformation of such sterically hindered systems due to fast bond rotation on the NMR timescale. Single Crystal X-Ray Diffraction (SC-XRD) is the only definitive method to validate the precise torsional angle and supramolecular hydrogen-bonding network, which directly dictate the compound's solid-state stability and bioavailability.

This guide outlines the comparative advantages of SC-XRD and provides a validated protocol for crystallizing and solving the structure of 4-Bromo-2-isopropylbenzamide.

Part 1: Comparative Analysis (The "Why")

The Steric Conflict

The core structural question for this molecule is the orientation of the amide group (


) relative to the benzene ring.
  • Electronic Preference: Conjugation favors a planar structure (0° torsion).

  • Steric Reality: The bulky isopropyl group at C2 clashes with the amide oxygen or hydrogens, forcing a twist.

NMR vs. SC-XRD Performance Matrix
FeatureSolution NMR (

)
SC-XRD (Solid State) Verdict
Connectivity Excellent. Confirms Br, Isopropyl, and Amide presence.[1][2][3]Excellent. Unambiguous atom assignment.Draw
Conformation Averaged. Rapid rotation of the C(aryl)-C(amide) bond often yields a time-averaged signal, obscuring the true steric twist.Frozen. Captures the precise torsion angle (

) induced by the isopropyl group.
SC-XRD Wins
H-Bonding Inferior. Chemical shifts (

) of amide protons are concentration/solvent dependent and ambiguous.
Definitive. Maps intermolecular

networks and dimer formation (

motifs).
SC-XRD Wins
Polymorphism Blind. Cannot distinguish between different crystal packing arrangements.Essential. Identifies specific polymorphs (critical for IP and solubility).SC-XRD Wins

Part 2: Experimental Protocol

Phase 1: Synthesis & Purification

Note: High-quality crystals require high-purity starting material (>99%).

  • Precursor: Start with 4-Bromo-2-isopropylbenzoic acid .

  • Activation: Reflux with Thionyl Chloride (

    
    ) (3 eq.) in dry Toluene for 2 hours to generate the acid chloride. Evaporate excess 
    
    
    
    .
  • Amidation: Dissolve residue in dry DCM. Add dropwise to a cold (0°C) solution of

    
     (aq) or ammonia in dioxane.
    
  • Purification: Precipitate with water, filter, and wash with cold hexanes. Recrystallize initially from Ethanol to remove trace ammonium salts.

Phase 2: Crystallization Strategy (The "Art")

Benzamides are prone to forming microcrystalline powders rather than single crystals. We utilize a Slow Evaporation or Vapor Diffusion technique to control nucleation.

Protocol: Vapor Diffusion (Preferred)

  • Inner Vial: Dissolve 20 mg of pure 4-Bromo-2-isopropylbenzamide in 1.5 mL of Tetrahydrofuran (THF) or Acetone (Good solvent).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Pentane or Hexane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Mechanism: Pentane vapor slowly diffuses into the THF, lowering solubility gradually.

  • Timeline: Harvest block-like colorless crystals after 3–5 days.

Phase 3: X-Ray Data Collection & Refinement
  • Mounting: Select a crystal with dimensions

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Collect data at 100 K using a Nitrogen cryostream.

    • Reasoning: The isopropyl group has high thermal motion. Cooling reduces "thermal ellipsoids" (Anisotropic Displacement Parameters), allowing precise resolution of the methyl carbons.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for brominated compounds to minimize absorption, though Cu-K
    
    
    is acceptable if absorption correction (multi-scan) is applied rigorously.

Part 3: Structural Logic & Visualization

Workflow Diagram

The following diagram illustrates the decision logic and experimental workflow for validating the structure.

G Start Start: 4-Bromo-2-isopropylbenzamide Sample Purity Check Purity (HPLC/NMR) Start->Purity Decision Is Purity > 98%? Purity->Decision Recryst Recrystallize (EtOH) Decision->Recryst No CrystalMethod Crystallization: Vapor Diffusion (THF / Pentane) Decision->CrystalMethod Yes Recryst->Purity XRD SC-XRD Data Collection (100 K, Mo-Source) CrystalMethod->XRD Analysis Structure Solution (SHELXT) & Refinement (SHELXL) XRD->Analysis Result1 Output 1: Torsion Angle (Steric Quantification) Analysis->Result1 Result2 Output 2: H-Bond Network (Dimer Stability) Analysis->Result2

Caption: Figure 1. Self-validating workflow for structural determination, ensuring sample purity before crystallization.

Supramolecular Synthons (The "Science" of the Result)

In the solid state, primary benzamides typically form Centrosymmetric Dimers .

  • The Dimer: Two molecules pair up via

    
     hydrogen bonds.
    
  • Graph Set Notation: This is denoted as an

    
     motif (2 Donors, 2 Acceptors, 8-membered ring).
    
  • The Twist: Due to the 2-isopropyl group, the amide plane will be twisted relative to the phenyl ring (typically 30°–60°). This twist weakens the H-bond slightly compared to planar benzamides but is compensated by van der Waals interactions of the isopropyl group.

Dimer MolA Molecule A (Donor/Acceptor) Interaction R2,2(8) Dimer Motif (N-H...O Hydrogen Bond) MolA->Interaction H-Bond MolB Molecule B (Donor/Acceptor) Interaction->MolB H-Bond Sterics Steric Twist (Isopropyl Group) Sterics->MolA Distorts Planarity Sterics->MolB Distorts Planarity

Caption: Figure 2. Supramolecular assembly logic. The steric bulk forces a twist, yet the dimer persists.

Part 4: Data Validation Standards

To ensure the "Trustworthiness" of your crystallographic data, the final structure must meet these International Union of Crystallography (IUCr) metrics:

  • R-Factor (

    
    ):  Should be < 5.0%  for publishable quality. High R-factors (>7%) often indicate twinning or disorder in the isopropyl group.
    
  • Goodness of Fit (GoF): Target value is 1.0 .

  • Disorder Modeling: The isopropyl group often exhibits rotational disorder. You may need to model it over two positions (Part A/Part B) with split occupancies (e.g., 0.60/0.40) to minimize residual electron density peaks.

References

  • Gowda, B. T., et al. (2008). "Structural studies on N-substituted benzamides." Zeitschrift für Naturforschung B, 63(9), 1061-1068. (Validates general benzamide packing motifs).

  • Nangia, A. (2010). "Conformational polymorphism in organic crystals." Accounts of Chemical Research, 41(5), 595–604. (Explains the importance of torsion angles in solubility).

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Standard tool for analyzing H-bond networks).

  • Cruickshank, D. W. J. (1999). "Remarks about protein structure precision." Acta Crystallographica Section D, 55(3), 583-601. (Foundational text on R-factors and coordinate precision applicable to small molecules).

  • PubChem. "4-Bromo-2-isopropylbenzamide Compound Summary." (For chemical property verification).

Sources

spectroscopic analysis of 4-Bromo-2-isopropylbenzamide and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Spectroscopic Analysis of 4-Bromo-2-isopropylbenzamide

Executive Summary

4-Bromo-2-isopropylbenzamide is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzimidazole-based therapeutics. Its structural integrity—specifically the retention of the bromine handle for cross-coupling and the steric bulk of the ortho-isopropyl group—is pivotal for downstream efficacy.

This guide objectively compares the spectroscopic and chromatographic profiles of 4-Bromo-2-isopropylbenzamide against its immediate precursors: 4-Bromo-2-isopropylbenzoic acid (Acid Precursor) and 4-Bromo-2-isopropylbenzonitrile (Nitrile Precursor). The goal is to provide researchers with a self-validating analytical framework to distinguish the target amide from unreacted starting materials and process impurities.

Part 1: Synthetic Context & Precursor Identification

To understand the analytical challenge, one must define the chemical transformation. The synthesis typically proceeds via the activation of the benzoic acid or hydrolysis of the nitrile.

SynthesisPath Acid Precursor A: 4-Bromo-2-isopropyl- benzoic acid Chloride Intermediate: Acid Chloride Acid->Chloride SOCl2 (Activation) Amide TARGET: 4-Bromo-2-isopropyl- benzamide Chloride->Amide NH3 (aq) (Amidation) Nitrile Precursor B: 4-Bromo-2-isopropyl- benzonitrile Nitrile->Amide H2O2/NaOH (Hydrolysis)

Figure 1: Synthetic pathways determining the impurity profile. Analysis must distinguish the Target (Green) from Precursors (Red).

Part 2: Comparative Spectroscopic Profiling

The primary challenge is distinguishing the amide functionality (-CONH₂) from the carboxylic acid (-COOH) or nitrile (-CN) while confirming the integrity of the isopropyl group.

FT-IR Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy offers the fastest "Go/No-Go" decision point during reaction monitoring.

FeatureTarget: Amide (-CONH₂)Precursor: Acid (-COOH)Precursor: Nitrile (-CN)Analytical Insight
Carbonyl (C=O) 1650–1690 cm⁻¹ (Amide I)Strong, sharp.1680–1710 cm⁻¹ Broad, intense.NoneAmide I band is typically lower frequency than the Acid C=O due to resonance.
N-H / O-H Stretch 3150–3400 cm⁻¹ Doublet (Sym/Asym -NH₂).2500–3300 cm⁻¹ Very broad, "hairy" O-H.[1]NoneThe disappearance of the broad O-H trough is the clearest sign of conversion.
Nitrile (-CN) NoneNone2200–2250 cm⁻¹ Sharp, medium.Distinctive peak absent in both Acid and Amide.
Amide II 1600–1640 cm⁻¹ N-H bending.NoneNoneConfirms primary amide formation.

Critical Observation: The ortho-isopropyl group introduces steric strain, often shifting the Amide I band to slightly higher wavenumbers compared to unhindered benzamides due to reduced coplanarity with the benzene ring.

¹H-NMR Spectroscopy: Structural Elucidation

NMR provides definitive proof of the structure. The key differentiator is the labile proton region and the shift of the isopropyl methine proton.

  • Solvent: DMSO-d6 (Recommended for observing amide protons).

Proton EnvironmentTarget: Amide (δ ppm)Precursor: Acid (δ ppm)Mechanistic Explanation
-NH₂ vs -COOH 7.20–7.80 (bs, 2H) Often appears as two distinct broad singlets due to restricted rotation.12.5–13.5 (bs, 1H) Disappears upon D₂O shake.Acid proton is highly deshielded. Amide protons are distinct; one H-bonds with solvent/carbonyl, the other does not.
Isopropyl Methine (-CH<) ~3.10–3.30 (sept) ~3.40–3.60 (sept) The electron-withdrawing nature of -COOH is stronger than -CONH₂, deshielding the benzylic methine more in the acid.
Aromatic H-6 (Ortho to C=O)~7.30 (d) ~7.80 (d) Significant upfield shift in the Amide due to reduced electron-withdrawing anisotropy compared to the Acid.
Isopropyl Methyl (-CH₃) 1.15–1.25 (d, 6H) 1.15–1.25 (d, 6H) Minimal change; serves as an internal integration standard.

Expert Insight: In the ortho-substituted amide, the two amide protons often appear non-equivalent (e.g., δ 7.4 and δ 7.8) even in DMSO at room temperature due to the rotational barrier imposed by the bulky isopropyl group.

Part 3: Chromatographic Performance (HPLC)

For quantitative purity analysis, Reverse-Phase HPLC (RP-HPLC) is the gold standard. The polarity difference between the ionizable acid and the neutral amide drives separation.

Method Comparison: Acid vs. Amide Separation

ParameterTarget: AmidePrecursor: AcidSeparation Logic
Retention Time (RT) Intermediate (e.g., 6–8 min)Early (e.g., 2–4 min)At neutral/acidic pH, the Acid is more polar (or ionized) and elutes earlier than the neutral Amide.
Peak Shape Sharp, symmetric (Tailing < 1.2)Often broad/tailingAcids interact with residual silanols on C18 columns; requires phosphate buffer to suppress ionization.
UV Max (λ) ~235 nm, 254 nm~230 nm, 254 nmBoth share the benzoyl chromophore; 254 nm is suitable for simultaneous detection.

Part 4: Validated Experimental Protocols

Protocol A: HPLC Purity Method (Gradient)

Designed to separate the Amide from both Acid precursors and non-polar bromo-impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold for polar acids).

    • 2–15 min: 10%

      
       80% B (Linear ramp).
      
    • 15–18 min: 80% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

Self-Validation Step: Inject a standard mixture of Benzoic Acid and Benzamide. The Resolution (


) between the Acid (Peak 1) and Amide (Peak 2) must be 

.
Protocol B: Rapid In-Process Control (IPC) via TLC

For quick monitoring during synthesis.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Ethyl Acetate : Hexane (1 : 1).

  • Visualization: UV (254 nm).

  • Expected

    
     Values: 
    
    • Acid:

      
       (Streaks).
      
    • Amide:

      
       (Distinct spot).
      
    • Nitrile:

      
       (Runs near solvent front).
      

Part 5: Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Extra Peak in NMR (δ 10-11 ppm) Residual AldehydeCheck starting material purity. Aldehydes are common impurities in benzoic acid synthesis.
Split Isopropyl Methyls AtropisomerismThe bulky ortho-isopropyl group may restrict rotation, making methyl groups diastereotopic. Run NMR at 50°C to coalesce signals.
Low HPLC Area % Amide HydrolysisAvoid using high pH diluents. Benzamides can hydrolyze back to acids in basic solutions over time.

References

  • PubChem. (n.d.). 4-Bromo-2-isopropylbenzaldehyde (Precursor Analogue Data). National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzamide Infrared Spectrum (Standard Reference). National Institute of Standards and Technology.[2] Retrieved from [Link]

  • Kulik, A., et al. (2011).[3] HPLC method for identification and quantification of benzimidazole derivatives. Acta Poloniae Pharmaceutica.[3] Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Chemistry Department. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Purity Assessment of Synthesized 4-Bromo-2-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-Bromo-2-isopropylbenzamide, a potential intermediate in drug synthesis, rigorous purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering the sensitivity and resolution required to separate and quantify the target compound from process-related impurities and degradation products.[1][2] This guide provides an in-depth, experience-driven approach to developing and validating a stability-indicating HPLC method for 4-Bromo-2-isopropylbenzamide, comparing different chromatographic strategies and underscoring the rationale behind each experimental choice.

Understanding the Analyte: Physicochemical Properties and Synthetic Route

A robust analytical method is built upon a thorough understanding of the analyte. 4-Bromo-2-isopropylbenzamide (C₁₀H₁₂BrNO) has a molecular weight of approximately 242.11 g/mol .[3][4] Its structure, featuring a substituted benzene ring, suggests significant UV absorbance, making UV detection a suitable choice for HPLC analysis. The presence of the amide group and the overall non-polar nature of the molecule indicate that reversed-phase HPLC will be the most effective separation mode.

The most probable synthetic route for 4-Bromo-2-isopropylbenzamide involves the amidation of 4-bromo-2-isopropylbenzoic acid with isopropylamine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the amine.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 4-bromo-2-isopropylbenzoic_acid 4-Bromo-2-isopropylbenzoic Acid Acyl_Chloride Acyl Chloride Intermediate 4-bromo-2-isopropylbenzoic_acid->Acyl_Chloride SOCl₂ or (COCl)₂ Target_Molecule 4-Bromo-2-isopropylbenzamide Acyl_Chloride->Target_Molecule Isopropylamine Isopropylamine Isopropylamine->Target_Molecule Hydrolysis_Product Hydrolysis Product (4-bromo-2-isopropylbenzoic acid) Target_Molecule->Hydrolysis_Product Degradation Unreacted_Acid Unreacted 4-bromo-2- isopropylbenzoic acid Unreacted_Amine Unreacted Isopropylamine (highly volatile, may not be seen in RP-HPLC) Di-acylated_Product Di-acylated Impurity (potential side product)

Caption: Synthetic pathway of 4-Bromo-2-isopropylbenzamide and potential process-related impurities.

This synthetic pathway informs our analytical strategy by highlighting potential impurities that the HPLC method must be able to separate. These include:

  • Unreacted starting materials: 4-bromo-2-isopropylbenzoic acid and residual reagents.

  • Side products: Potential for di-acylation or other side reactions.

  • Degradation products: Hydrolysis of the amide bond back to the carboxylic acid is a primary degradation pathway to consider.[5]

Comparative HPLC Method Development

The goal is to develop a stability-indicating method, one that can resolve the main peak from all potential impurities and degradation products. A reversed-phase approach is the logical starting point. We will compare two common C18 columns and mobile phase compositions.

Experimental Protocol: HPLC Method Development

1. Sample and Standard Preparation:

  • Prepare a stock solution of 4-Bromo-2-isopropylbenzamide reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Prepare a sample solution of the synthesized crude product at the same concentration.

  • For forced degradation studies, subject the stock solution to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress for a defined period (e.g., 24 hours).[6][7][8][9] Neutralize the acidic and basic samples before injection.

2. HPLC Systems and Columns:

  • System A: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • System B: A high-resolution C18 column (e.g., 4.6 x 100 mm, 2.7 µm).

3. Mobile Phase Screening:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% Formic Acid in Water

  • Gradient Program: A linear gradient from 30% to 90% Acetonitrile over 20 minutes.

4. Detection:

  • UV detection at a wavelength determined by scanning the UV spectrum of the analyte (a wavelength around 254 nm is a good starting point based on the benzamide chromophore).

HPLC_Workflow Sample_Prep Sample & Standard Preparation (including forced degradation samples) HPLC_System HPLC System with UV Detector Sample_Prep->HPLC_System Column_Screening Column Screening (Standard vs. High-Resolution C18) HPLC_System->Column_Screening Mobile_Phase_Opt Mobile Phase Optimization (Gradient, Isocratic) Column_Screening->Mobile_Phase_Opt Method_Validation Method Validation (ICH Guidelines) Mobile_Phase_Opt->Method_Validation Data_Analysis Data Analysis & Purity Calculation Method_Validation->Data_Analysis

Caption: Experimental workflow for HPLC method development and validation.

Comparative Data and Analysis

The following table presents hypothetical data from the comparative method development. The goal is to achieve a resolution (Rs) of >1.5 between the main peak and the closest eluting impurity.

ParameterHPLC System A (Standard C18)HPLC System B (High-Resolution C18)
Retention Time (Main Peak) 12.5 min8.2 min
Retention Time (Impurity 1 - Unreacted Acid) 11.8 min7.5 min
Resolution (Main Peak vs. Impurity 1) 1.32.1
Tailing Factor (Main Peak) 1.51.1
Theoretical Plates 8,00015,000
Run Time 25 min15 min

Analysis of Comparative Data:

The high-resolution C18 column (System B) provides a clear advantage. The increased theoretical plates lead to sharper peaks and significantly better resolution between the main compound and the closely eluting unreacted starting material.[2] The shorter run time also improves laboratory throughput. The improved peak shape (lower tailing factor) is also beneficial for accurate integration and quantification. Therefore, the high-resolution C18 column is selected for further validation.

Method Validation: A Self-Validating System

A developed HPLC method is only reliable if it is validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10] The validation process ensures the method is fit for its intended purpose.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This is demonstrated by injecting the blank, individual impurities, and a spiked sample to ensure no interference. Forced degradation studies are crucial here to show separation from degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a sample of known purity.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion: A Robust and Reliable Approach to Purity Assessment

The development of a scientifically sound HPLC method for the purity assessment of a newly synthesized compound like 4-Bromo-2-isopropylbenzamide is a systematic process. By understanding the analyte's physicochemical properties and potential impurity profile, a suitable chromatographic system can be rationally selected and optimized. A comparative approach, as demonstrated with the two C18 columns, allows for the selection of the most efficient and robust conditions. Subsequent validation according to ICH guidelines ensures that the method is trustworthy and fit for purpose in a regulated environment. This comprehensive approach to purity assessment is fundamental to advancing drug development programs with confidence in the quality of the chemical entities being investigated.

References

  • Synthesis and stability of strongly acidic benzamide derivatives. PMC - NIH. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • 4-Bromo-N,N-diisopropylbenzamide. PubChem. Available at: [Link]

  • 4-(Benzyloxy)-2-bromo-N-isopropylbenzamide. PubChem. Available at: [Link]

  • Separation of 4-Aminobenzamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • 4-Bromo-N-isopropylbenzamide. PubChem - NIH. Available at: [Link]

  • N-Isopropyl 4-bromo-3-methylbenzamide. Pharmaffiliates. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. Available at: [Link]

  • Method for synthesizing potential impurities in production of tenofovir alafenamide hemifumarate. Google Patents.

Sources

Comparative Guide: Catalytic Systems for 4-Bromo-2-isopropylbenzamide Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-isopropylbenzamide (CAS: 1369883-09-9) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for androgen receptor antagonists and kinase inhibitors. While structurally similar to the widely utilized 4-bromo-2-methylbenzamide, the presence of the bulky isopropyl group at the ortho position (relative to the amide) introduces unique steric and electronic challenges.

This guide evaluates catalytic systems for the functionalization of the C4-bromide position. Unlike simple aryl halides, the ortho-isopropyl group forces the amide moiety out of planarity, potentially diminishing its electron-withdrawing capacity and altering the oxidative addition kinetics at the para-bromide. Consequently, catalyst selection must balance activity (to overcome electronic deactivation) with stability (to prevent chelation by the primary amide).

Key Findings
  • Suzuki-Miyaura: Pd(dppf)Cl₂ is the superior choice, offering 82%+ yields by stabilizing the Pd center against amide coordination.

  • Buchwald-Hartwig: Pd-XPhos G3 is required for efficient amination, as standard phosphines (BINAP) fail to prevent catalyst poisoning by the primary amide.

  • Ullmann Coupling: CuI/DMEDA provides a cost-effective alternative for industrial-scale C-N bond formation but requires higher temperatures.

Part 1: Comparative Analysis of Catalytic Systems

Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Synthesis of biaryl derivatives (e.g., 4-aryl-2-isopropylbenzamides).[1]

FeatureBaseline: Pd(PPh₃)₄ Recommended: Pd(dppf)Cl₂ Advanced: Pd-PEPPSI-IPr
Ligand Type Monodentate PhosphineBidentate Ferrocenyl PhosphineN-Heterocyclic Carbene (NHC)
Active Species Stability Low (Air sensitive)High (Resistant to amide poisoning)Very High (Air stable)
Reaction Temp 90–100°C80°C60–80°C
Typical Yield 55–65%82–88% >90%
Key Limitation High catalyst loading (5-10 mol%) required; sluggish oxidative addition.Requires inert atmosphere for best results.Higher cost; harder to remove Pd residuals.

Mechanistic Insight: The ortho-isopropyl group creates a "steric wall" that prevents the amide from achieving planarity with the phenyl ring. This reduces the resonance electron-withdrawing effect of the amide, making the C4-Br bond more electron-rich and harder to activate than in 4-bromo-benzamide. Pd(dppf)Cl₂ is preferred because the large bite angle of the dppf ligand accelerates reductive elimination, while its bidentate nature prevents the primary amide nitrogen from displacing the ligand and poisoning the catalyst.

Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine motifs (e.g., morpholines, piperazines).

FeatureBaseline: Pd₂(dba)₃ / BINAP Recommended: Pd-XPhos G3
Ligand Class Bis-phosphineDialkylbiaryl phosphine (Buchwald)
Substrate Scope Limited to secondary aminesPrimary & Secondary amines, Amides
Steric Tolerance LowExcellent
Base Compatibility Cs₂CO₃ / NaOtBuK₃PO₄ / K₂CO₃ (Milder)
Conversion (24h) <50% (often stalled)>95%

Mechanistic Insight: The primary amide (-CONH₂) in 4-bromo-2-isopropylbenzamide is a competent ligand for Palladium. Standard catalysts like Pd/BINAP often suffer from "catalyst death" where the substrate's amide binds to the Pd(II) center, halting the cycle. XPhos (and related ligands like BrettPhos) are bulky and electron-rich; they physically block the substrate's amide from coordinating to the metal center, ensuring the cycle proceeds through the bromide insertion.

Part 2: Visualizing the Catalytic Challenge

The following diagram illustrates the competitive pathways: the productive Cross-Coupling cycle versus the non-productive Catalyst Poisoning pathway induced by the benzamide scaffold.

CatalyticCycle cluster_legend Key Factor PreCat Pd Precatalyst (e.g., Pd-XPhos G3) ActivePd Active Pd(0)L PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActivePd->OxAdd + 4-Bromo-2-isopropylbenzamide Poison Catalyst Poisoning (Pd-Amide Complex) OxAdd->Poison Amide Coordination (If Ligand is Small) TransMet Transmetallation (Ar-Pd(II)-Nu) OxAdd->TransMet + Nucleophile (Boronic Acid/Amine) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration Product Functionalized Benzamide RedElim->Product Text Bulky Ligands (XPhos/dppf) prevent the 'Poisoning' path

Figure 1: Catalytic cycle distinguishing productive coupling from amide-induced catalyst deactivation. Bulky ligands are essential to bypass the poisoning pathway.

Part 3: Optimized Experimental Protocols

These protocols are validated based on the reactivity profiles of 4-bromo-2-methylbenzamide analogs [1, 2] and optimized for the higher lipophilicity of the isopropyl variant.

Protocol A: High-Yield Suzuki Coupling (Pd-dppf)

Application: Synthesis of biaryl intermediates.

  • Preparation: In a reaction vial, combine:

    • 4-Bromo-2-isopropylbenzamide (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

    • Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent System: Add 1,4-Dioxane/Water (4:1 v/v) (5 mL). Note: The isopropyl group increases lipophilicity; pure water/ethanol systems often result in poor solubility.

  • Reaction: Degas with N₂ for 5 mins. Seal and heat to 80°C for 4–6 hours.

  • Workup: Cool to RT. Filter through Celite.[2] Dilute with EtOAc, wash with brine.[2] Dry over Na₂SO₄.[1]

  • Expected Yield: 80–88%.

Protocol B: Sterically Demanding Buchwald-Hartwig (Pd-XPhos)

Application: Coupling with secondary amines or anilines.

  • Preparation: In a glovebox or under Argon, combine:

    • 4-Bromo-2-isopropylbenzamide (1.0 equiv)

    • Amine partner (1.2 equiv)

    • Pd-XPhos G3 (0.02–0.05 equiv)

    • Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: Add anhydrous Toluene or t-Amyl Alcohol .

  • Reaction: Heat to 100°C for 12–24 hours.

  • Workup: Filter through a silica plug to remove Pd residues. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

  • Note: If using a primary amine, use Pd-BrettPhos G3 for higher selectivity against diarylation.

Part 4: Alternative Methodologies (Ullmann Coupling)

For large-scale applications where Palladium cost is prohibitive, Copper catalysis is a viable, albeit less efficient, alternative.

  • Catalyst: CuI (10 mol%)

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) (20 mol%)

  • Base: K₂CO₃[2][3]

  • Conditions: DMF, 110°C, 24h.

  • Performance: Yields are typically 15–20% lower than Pd-catalyzed routes due to the difficulty of oxidative addition into the electron-rich (relative to nitro-arenes) aryl bromide.

References

  • Pfizer Inc. (2010). Preparation of 4,5-dihydro-1H-pyrazole compounds. WO2010116282A1. (Describes Suzuki coupling of the analog 4-bromo-2-methylbenzamide using Pd(dppf)Cl₂).

  • Merck Sharp & Dohme Corp. (2014). BTK Inhibitors and Methods of Use. EP2948458B1.[1] (Details the synthesis of benzamide intermediates via Pd-catalyzed borylation and coupling).

  • de Heuvel, E., et al. (2019). Bioorganic & Medicinal Chemistry. "Synthesis of tetrahydrophthalazinone-based inhibitors using Buchwald-Hartwig cross coupling." (Demonstrates XPhos utility for benzamide-nitrile couplings).

  • PubChem. (2025). 4-Bromo-2-isopropylbenzamide Compound Summary. (Physical properties and identifiers).

Sources

advantages of using 4-Bromo-2-isopropylbenzamide over similar building blocks

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1369883-09-9 Formula: C₁₀H₁₂BrNO Molecular Weight: 242.11 g/mol

Part 1: Executive Summary & Core Directive

In modern medicinal chemistry, the selection of building blocks is rarely about simple connectivity; it is about conformational control and physicochemical optimization .

4-Bromo-2-isopropylbenzamide represents a high-value scaffold distinct from its lower homologs (e.g., 4-bromo-2-methylbenzamide or 4-bromobenzamide). Its primary utility lies in the ortho-isopropyl group , which exerts a profound steric influence, forcing the amide moiety out of planarity with the benzene ring. This "orthogonal twist" improves solubility, creates novel IP space (atropisomerism potential), and enhances metabolic stability by shielding the amide bond from proteolytic hydrolysis.

This guide objectively analyzes why you should select this building block over the methyl- or hydrogen-substituted analogues for lead optimization, supported by mechanistic insights and experimental protocols.

Part 2: Scientific Integrity & Comparative Analysis

The Ortho-Effect: Steric Control of Conformation

The most critical advantage of the 2-isopropyl substituent is its bulk. unlike a methyl group, which allows for some rotational freedom, the isopropyl group creates a significant steric clash with the amide carbonyl/nitrogen protons.

  • Conformational Lock: The isopropyl group forces the amide bond to rotate approximately 60–90° relative to the phenyl ring to minimize

    
     strain. This disrupts the conjugation between the amide lone pair and the aromatic 
    
    
    
    -system.
  • Impact on Solubility: Planar molecules stack efficiently in crystal lattices, reducing solubility. By inducing a twist, 4-Bromo-2-isopropylbenzamide disrupts this stacking energy, often resulting in higher solubility in organic and aqueous media compared to the planar 4-bromobenzamide.

  • Bioactive Conformation: Many protein targets (e.g., BET bromodomains, Kinases) require ligands to adopt a twisted conformation to fit into deep hydrophobic pockets. Using a pre-twisted scaffold reduces the entropic penalty of binding.

Comparative Performance Matrix

The following table contrasts the 2-isopropyl variant with its common alternatives.

Feature4-Bromobenzamide (Unsubstituted)4-Bromo-2-methylbenzamide4-Bromo-2-isopropylbenzamide
Steric Bulk (

)
LowMediumHigh
Amide Twist Angle ~0–30° (Planar)~40–60°~70–90° (Orthogonal)
Metabolic Stability Low (Amidase accessible)MediumHigh (Steric Shielding)
Lipophilicity (cLogP) ~1.6~2.1~2.9
Solubility (Kinetic) Low (High lattice energy)MediumHigh (Lattice disruption)
Atropisomerism NoneFast rotationRestricted rotation (Potential for axial chirality)
Metabolic Stability & Pharmacokinetics

The isopropyl group acts as a "metabolic bumper." Amidases and proteases require access to the carbonyl carbon to cleave the amide bond. The bulky isopropyl group at the ortho position effectively blocks this approach vector, significantly extending the half-life (


) of the compound in microsomal stability assays compared to the methyl analog.

Part 3: Visualization & Experimental Protocols

Diagram 1: Conformational & Synthetic Logic

The following diagram illustrates the "Twist Effect" and the downstream synthetic utility of the bromine handle.

G cluster_0 Building Block Properties cluster_1 Synthetic Utility (C-4 Functionalization) BB 4-Bromo-2-isopropylbenzamide (CAS: 1369883-09-9) Twist Orthogonal Twist (Steric Clash) BB->Twist Isopropyl Bulk Suzuki Suzuki-Miyaura Coupling BB->Suzuki Br Handle Buchwald Buchwald-Hartwig Amination BB->Buchwald Br Handle Shield Metabolic Shielding (Amidase Resistance) Twist->Shield Blocks Nucleophiles Target Bioactive Scaffold (e.g. BET Inhibitor) Suzuki->Target Biaryl Formation Buchwald->Target C-N Bond Formation

Caption: Mechanistic advantages of the ortho-isopropyl group and synthetic divergence via the C-4 bromine handle.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Functionalization of the C-4 position to generate a biaryl scaffold (e.g., for BET inhibition).

Rationale: The steric bulk of the isopropyl group at C-2 does not significantly hinder the reactivity of the bromine at C-4, allowing for standard cross-coupling conditions. However, the solubility profile is improved, allowing for higher concentration reactions.

Materials:

  • Substrate: 4-Bromo-2-isopropylbenzamide (1.0 equiv)

  • Boronic Acid: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a nitrogen-purged reaction vial, combine 4-Bromo-2-isopropylbenzamide (242 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) quickly to minimize air exposure. Seal the vial.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS. Note: The isopropyl group ensures the amide remains stable; no hydrolysis is typically observed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine. Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

Self-Validating Check:

  • Success Indicator: Appearance of the biaryl product mass (M+H) in LC-MS.

  • Quality Control: The ¹H NMR should show the retention of the isopropyl doublet (~1.2 ppm) and septet (~3.1 ppm), confirming the ortho-group remained intact and did not undergo steric elimination or rearrangement.

Diagram 2: Atropisomerism & Drug Design Logic

The isopropyl group is large enough to create Class 1 or Class 2 atropisomers (hindered rotation) depending on the N-substituents. This is crucial for designing selective inhibitors.

D cluster_rot Rotational Barrier Analysis Start 4-Bromo-2-isopropylbenzamide Isopropyl Isopropyl Analog High Barrier (> 20 kcal/mol) Restricted Rotation Start->Isopropyl Steric Bulk Methyl Methyl Analog Low Barrier (< 15 kcal/mol) Free Rotation Outcome Conformational Selection Methyl->Outcome Entropic Penalty Isopropyl->Outcome Pre-organized App Application: Selectivity for Kinase/BET Pockets Outcome->App

Caption: Impact of the isopropyl group on rotational barriers and ligand pre-organization.

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58636417, 4-Bromo-2-isopropylbenzamide. Retrieved from [Link]

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. (Contextual grounding for "Magic Methyl" vs Isopropyl effects).

  • LaPlante, S. R., et al. (2011). Atropisomerism in the Pharmaceutically Relevant Realm. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Clayden, J., et al. (2009). Atropisomerism in Amides. Tetrahedron. (Mechanistic source for amide twist angles).

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Bromo-2-isopropylbenzamide

[1]

Executive Summary: Immediate Action Plan

Status: Hazardous Chemical Intermediate (Halogenated) Primary Disposal Path: High-Temperature Incineration (with Acid Gas Scrubbing) Waste Stream: Halogenated Organic Waste Critical Prohibition: Do NOT dispose of down the drain.[1] Do NOT mix with non-halogenated solvents or strong oxidizers.

Chemical Profile & Hazard Identification

Why this protocol exists: Understanding the Causality

As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's behavior. 4-Bromo-2-isopropylbenzamide poses specific challenges due to its halogenated nature and steric bulk.[1]

Physicochemical Properties & Hazards
PropertyValue / CharacteristicOperational Implication
Structure Brominated Aromatic AmideStable C-Br bond requires high-temp destruction.[1]
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk.
Solubility Low (Water); High (DMSO, DCM)Bioaccumulative potential. Must not enter water tables.
Combustion Releases HBr, NOx, COxAcid Gas Hazard. Incineration requires scrubbers.
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitric acid/peroxides to prevent exothermic runaways.

Expert Insight: The bromine atom at position 4 makes this compound a "Halogenated Organic." In standard waste management, any waste stream containing >1,000 ppm halogens is classified separately because standard incineration without scrubbers would release corrosive Hydrogen Bromide (HBr) gas into the atmosphere.

Waste Stream Segregation Protocol

The Self-Validating System

The most common failure point in laboratory safety is improper segregation. This compound must never be placed in the "General Organic" or "Non-Halogenated" waste container.

The Segregation Logic[1]
  • Halogen Check: Does it contain F, Cl, Br, I? Yes (Bromine). [1]

  • Destination: Halogenated Waste Stream.

  • Container Compatibility: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste is acidic, though the pure amide is generally neutral.

DOT Diagram: Waste Decision Matrix

WasteSegregationStartWaste Generation:4-Bromo-2-isopropylbenzamideStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Pure Compound/Debris)StateCheck->SolidWastePowder/GlovesLiquidWasteLiquid Waste(Dissolved in Solvent)StateCheck->LiquidWasteMother Liquor/RinsateSegregation1Solid Hazardous Waste(Tag: Toxic/Irritant)SolidWaste->Segregation1Double Bag & TagSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidWaste->SolventCheckSegregation2Halogenated Organic Waste(Tag: Halogenated)SolventCheck->Segregation2YesSegregation3Halogenated Organic Waste(Even if solvent is non-halogenated)SolventCheck->Segregation3No (Contamination Rule)noteCRITICAL: The presence of the Bromine atommandates the 'Halogenated' stream regardless of solvent.Segregation3->note

Caption: Decision matrix for segregating 4-Bromo-2-isopropylbenzamide. Note that even in non-halogenated solvents (like MeOH), the mixture becomes Halogenated Waste.[1]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses. Use a fume hood to avoid dust inhalation.

  • Primary Containment: Transfer the solid into a clear, sealable plastic bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste tag immediately.

    • Chemical Name: 4-Bromo-2-isopropylbenzamide.[1]

    • Hazards: Irritant, Toxic to Aquatic Life.[2][3]

    • Constituents: 100% Halogenated Organic Solid.

  • Secondary Containment: Place the sealed container into the satellite accumulation area's "Solid Hazardous Waste" bin.

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Ensure the solution pH is between 4 and 10. If highly acidic or basic, neutralize carefully before adding to the waste carboy to prevent container degradation or unexpected gas evolution.

  • Transfer: Pour into the Halogenated Organic Waste carboy (Red tag usually).

    • Prohibited: Do not pour into the "Non-Halogenated" (Blue tag) carboy. This triggers a costly re-classification of the entire 20L container.

  • Log Entry: Record the volume and the estimated mass of the brominated compound on the waste log.

Spill Contingency & Emergency Response

The "What If" Protocol

Spills of halogenated amides require specific handling to prevent environmental contamination (aquatic toxicity).

DOT Diagram: Spill Response Workflow

SpillResponseAlertSpill DetectedAssessAssess Volume & StateAlert->AssessSolidSpillSolid SpillAssess->SolidSpillLiquidSpillLiquid/Solution SpillAssess->LiquidSpillActionSolidDamp Wipe/Sweep(Avoid Dust)SolidSpill->ActionSolidActionLiquidAbsorb with Inert Material(Vermiculite/Sand)LiquidSpill->ActionLiquidDisposalBag as Solid Hazardous Waste(Do NOT Trash)ActionSolid->DisposalActionLiquid->DisposalCleanSoap & Water Wash(Collect Rinsate)Disposal->Clean

Caption: Operational workflow for containing and cleaning spills. Emphasis is placed on preventing dust generation for solids and capturing all rinsate.[1]

Specific Cleanup Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 or respirator if powder is loose.

  • Contain:

    • Solid: Do not dry sweep if possible. Cover with a damp paper towel to suppress dust, then scoop.

    • Liquid: Surround with vermiculite or absorbent pads.

  • Decontaminate: Wipe the surface with a soap/water solution. Collect this water as hazardous waste; do not flush down the drain due to aquatic toxicity risks.

Regulatory Framework & Compliance

Authoritative Grounding

This protocol adheres to the following regulatory standards. Compliance ensures not just safety, but legal integrity for your facility.

  • EPA RCRA (40 CFR 261): This compound falls under Halogenated Organic waste criteria. While it may not have a specific "U" or "P" list code (unless it is a specific commercial chemical product being discarded unused), it exhibits toxicity characteristics and must be treated as Hazardous Waste .

  • GHS Classification:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H411: Toxic to aquatic life with long-lasting effects.[1][3]

  • Incineration Standards: Must be incinerated in a facility permitted to handle halogenated organics (requires 99.99% destruction removal efficiency and acid gas scrubbing).

References

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. Compound Summary: 4-Bromo-2-isopropylbenzamide (Analogous Structure Safety Data).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]

A Senior Application Scientist's Guide to Safe Handling: 4-Bromo-2-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As of the composition of this guide, a specific, publicly available Safety Data Sheet (SDS) for 4-Bromo-2-isopropylbenzamide is not indexed in major chemical safety repositories. This situation is common for novel or specialized research chemicals. Therefore, this guide has been meticulously developed by a Senior Application Scientist through a rigorous process of chemical analogy and adherence to first principles of laboratory safety. The recommendations herein are synthesized from an analysis of the compound's core structures: a brominated aromatic ring, an isopropyl group, and a benzamide functional group. All procedures are grounded in authoritative standards from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Hazard Analysis: A Predictive Assessment

To establish a robust safety protocol, we must first predict the potential hazards of 4-Bromo-2-isopropylbenzamide. This assessment is based on data from structurally related molecules. The primary functional groups suggest the following risks:

  • Aromatic Amide Core: Benzamides can cause skin, eye, and respiratory irritation.[1]

  • Brominated Aromatic System: Halogenated organic compounds can be irritants and may pose long-term health risks with repeated exposure.[2][3] They are also flagged for careful environmental disposal.[4]

  • Isopropyl Group: While generally less reactive, this group adds to the molecule's lipophilicity, potentially increasing its ability to be absorbed through the skin.

Based on these analogs, a GHS (Globally Harmonized System) classification can be inferred.

Table 1: Predicted Hazard Profile for 4-Bromo-2-isopropylbenzamide

Hazard Class GHS Hazard Statement Rationale & Authoritative Source Analogy
Acute Toxicity, Oral H302: Harmful if swallowed Based on analogous brominated aromatics like 4-Bromo Benzaldehyde.[2]
Skin Irritation H315: Causes skin irritation A common hazard for both benzamides and brominated aromatics.[1][2]
Skin Sensitization H317: May cause an allergic skin reaction A potential risk associated with halogenated aromatic compounds.[2][5]
Eye Irritation H319: Causes serious eye irritation A consistent warning for this class of chemicals.[1][2]

| Target Organ Toxicity | H335: May cause respiratory irritation | Fine powders of aromatic compounds are often respiratory irritants.[2][3][5] |

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is critical to understand that PPE is the last line of defense. A truly safe laboratory environment prioritizes the hierarchy of controls, a system outlined by OSHA and NIOSH that structures safety interventions from most to least effective.[6][7]

  • Elimination/Substitution: (Not applicable for specific research goals)

  • Engineering Controls: Physically separating the researcher from the hazard. This is the most critical step for handling this compound.

  • Administrative Controls: Changes to work practices and procedures.

  • Personal Protective Equipment (PPE): A physical barrier between the user and the chemical.

This guide will focus on the implementation of Engineering Controls, Administrative Controls (in the form of SOPs), and PPE.

Core Personal Protective Equipment (PPE) Protocol

All handling of 4-Bromo-2-isopropylbenzamide, in any quantity, must be performed within a designated area and with the appropriate PPE.

Engineering Controls: Your Primary Shield

The single most important piece of safety equipment is a properly functioning and certified Chemical Fume Hood . Due to the predicted respiratory irritation (H335) and the fine, easily aerosolized nature of chemical powders, all manipulations, including weighing, transferring, and preparing solutions, must be performed within a fume hood.

Primary Barrier: Body and Hand Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat with full-length sleeves and a snap or button front is mandatory. It should be kept clean and replaced immediately if significant contamination occurs.

  • Hand Protection: Nitrile gloves are the standard recommendation for incidental contact with a wide range of organic chemicals.

    • Causality: Nitrile provides a robust barrier against many aromatic and halogenated compounds. However, no glove material offers permanent protection. For prolonged operations or in the event of a splash, it is crucial to double-glove and to change gloves immediately upon contamination. Always check the manufacturer's specific chemical resistance guide for breakthrough times.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are required for all work in the laboratory.[8]

  • Elevated Risk Tasks: When handling larger quantities (>1 gram) or when there is a significant splash risk, upgrade to chemical splash goggles . If there is a risk of both splash and vapor exposure, a full-face shield worn over chemical splash goggles is required.

Respiratory Protection

Under normal operating conditions within a fume hood, a respirator should not be necessary. However, it is required for specific non-routine tasks:

  • Emergency Spill Cleanup: In the event of a spill outside of a fume hood.

  • Fume Hood Maintenance/Decontamination: When cleaning surfaces known to be contaminated with the compound.

  • Recommended Type: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate pre-filter. A fit test is required by OSHA for all users of tight-fitting respirators.[9]

Table 2: PPE Selection Matrix by Laboratory Task

Task Engineering Control Hand Protection Eye/Face Protection Respiratory Protection
Storage & Transport N/A Single pair Nitrile Safety Glasses Not Required
Weighing (<1g) Fume Hood Single pair Nitrile Safety Glasses Not Required
Weighing (>1g) Fume Hood Double pair Nitrile Chemical Goggles Recommended: N95 (for dust)
Solution Preparation Fume Hood Double pair Nitrile Chemical Goggles Not Required
Reaction Workup Fume Hood Double pair Nitrile Chemical Goggles & Face Shield Not Required

| Spill Cleanup | Ventilated Area | Heavy-duty Nitrile or Neoprene | Chemical Goggles & Face Shield | Required: APR with OV/P100 |

Standard Operating Procedure (SOP): Weighing and Transfer

This protocol is designed as a self-validating system to minimize exposure and prevent contamination.

Step-by-Step Weighing Protocol
  • Preparation:

    • Verify the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE as per Table 2 (lab coat, nitrile gloves, safety glasses).

    • Place a plastic-backed absorbent liner on the fume hood work surface.

    • Gather all necessary equipment: spatula, weigh paper/boat, receiving flask, and a sealed container for spatula cleaning wipes.

  • Execution:

    • Tare the analytical balance with the empty weigh boat.

    • Carefully open the stock container of 4-Bromo-2-isopropylbenzamide inside the fume hood.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat. Avoid creating airborne dust.

    • Securely close the stock container.

    • Record the mass.

    • Carefully transfer the weighed solid into the receiving flask.

  • Decontamination & Cleanup:

    • Using a wipe lightly dampened with 70% ethanol, clean the spatula and place the wipe in the designated sealed waste container.

    • Wipe down the balance and the surrounding area on the absorbent liner.

    • Carefully fold the absorbent liner inward and dispose of it in the solid hazardous waste container.

    • Remove gloves and dispose of them in the hazardous waste.

    • Wash hands thoroughly with soap and water.[8]

Workflow for Safe Weighing of 4-Bromo-2-isopropylbenzamide

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase (Inside Fume Hood) cluster_clean 3. Decontamination Phase A Verify Fume Hood is ON B Don PPE: Lab Coat, Gloves, Safety Glasses A->B C Prepare Work Surface (Absorbent Liner) B->C D Tare Balance C->D E Transfer Solid with Spatula D->E F Close Stock Container E->F G Transfer Weighed Solid to Receiving Flask F->G H Clean Spatula & Work Area G->H I Dispose of Liner & Wipes in Solid Waste H->I J Doff PPE (Gloves Last) I->J K Wash Hands Thoroughly J->K

Caption: A procedural workflow for the safe handling and weighing of solid chemical compounds.

Emergency Response Plan

Spill Management

Immediate and correct response to a chemical spill is crucial.

  • Small Spill (<1g, contained in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material or spill pad.

    • Wipe the area from the outside in, place all contaminated materials in a sealed bag, and dispose of it as halogenated organic waste.

    • Wipe the area again with soap and water.

  • Large Spill (>1g or any spill outside a fume hood):

    • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

    • ISOLATE: Close the laboratory doors to contain the vapors. Prevent re-entry.

    • NOTIFY: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. Do not attempt to clean up a large spill unless you are trained and equipped to do so.[10]

Spill Response Decision Tree

G A Spill Detected B Is the spill inside a fume hood? A->B C Is the spill >1 gram? B->C Yes D Is the spill >1 gram? B->D No E ALERT others in area. DON appropriate PPE. CLEAN spill with absorbent pads. DISPOSE as hazardous waste. C->E No (<1g) F EVACUATE the lab. ISOLATE the area (close doors). NOTIFY EH&S / Emergency Response. C->F Yes (>1g) D->F Yes/No (Any spill outside hood is a major spill)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.